molecular formula C10H7Cl B3422439 1-Chloronaphthalene CAS No. 25586-43-0

1-Chloronaphthalene

Cat. No.: B3422439
CAS No.: 25586-43-0
M. Wt: 162.61 g/mol
InChI Key: JTPNRXUCIXHOKM-UHFFFAOYSA-N
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Description

1-chloronaphthalene is a clear colorless to amber oily viscous liquid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloronaphthalene
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InChI

InChI=1S/C10H7Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
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InChI Key

JTPNRXUCIXHOKM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2Cl
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Molecular Formula

C10H7Cl
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DSSTOX Substance ID

DTXSID2024791
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Molecular Weight

162.61 g/mol
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Physical Description

1-chloronaphthalene is a clear colorless to amber oily viscous liquid. (NTP, 1992), Colorless to amber oily liquid; [CAMEO], OILY COLOURLESS LIQUID.
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Boiling Point

505 °F at 760 mmHg (NTP, 1992), 259.3 °C @ 760 mm Hg, 260 °C
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Flash Point

250 °F (NTP, 1992), 121 °C, 250 °F (121 °C) (closed cup), 121 °C c.c.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in benzene, petroleum ether, alcohol, In water, 17.4 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (poor)
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Density

1.1938 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.19382 @ 20 °C/4 °C, Relative density (water = 1): 1.2
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Vapor Density

5.6 (Air= 1), Relative vapor density (air = 1): 5.6
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Vapor Pressure

1 mmHg at 177.1 °F ; 100 mmHg at 356.7 °F; 760 mmHg at 498.7 °F (NTP, 1992), 0.02 [mmHg], 0.029 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 4
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Color/Form

Oily liquid

CAS No.

90-13-1, 25586-43-0
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Melting Point

-9 to -4 °F (NTP, 1992), -2.5 °C, -2.3 °C
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Foundational & Exploratory

Technical Monograph: Synthesis, Purification, and Characterization of 1-Chloronaphthalene

[1]

Executive Summary

1-Chloronaphthalene (1-CN) is a critical halogenated aromatic intermediate used extensively in the synthesis of dyes, agrochemicals, and as a high-refractive-index solvent (

11

This guide departs from standard textbook recipes to address the purification bottleneck. We present two distinct workflows: the Sandmeyer Route for analytical standards (high isomeric purity) and the Direct Chlorination Route for scale, coupled with a thermodynamic purification strategy.[1]

Theoretical Framework: The Isomer Problem

The synthesis of 1-CN is governed by the kinetics of Electrophilic Aromatic Substitution (EAS).[1]

  • Kinetic Control (

    
    -attack):  The 1-position (
    
    
    ) is kinetically favored because the arenium ion intermediate is stabilized by resonance structures that preserve the aromaticity of the adjacent ring more effectively than the 2-position (
    
    
    ) attack.[1]
  • Thermodynamic Pitfall: At high temperatures or prolonged reaction times, isomerization occurs, leading to the formation of 2-chloronaphthalene and polychlorinated byproducts.[1]

Critical Insight: The separation of 1-CN (BP: 259°C) and 2-CN (BP: 265°C) by distillation is energetically inefficient due to their narrow boiling point differential.[1] However, their melting points differ drastically (1-CN: -20°C vs. 2-CN: +59°C), creating a vector for purification via fractional crystallization.[1]

Method A: High-Purity Synthesis (The Sandmeyer Protocol)[1]

Objective: Production of >98% isomerically pure 1-CN for use as an analytical standard. Mechanism: Radical-nucleophilic aromatic substitution via a diazonium salt.[1]

Reagents & Setup[1][2][3][4]
  • Substrate: 1-Naphthylamine (freshly recrystallized).

  • Diazotization: Sodium Nitrite (

    
    ), HCl (conc.), Ice bath.[1]
    
  • Substitution: Copper(I) Chloride (

    
    ), HCl.[1]
    
  • Safety Note: Diazonium salts are unstable.[1] Temperature control is non-negotiable.

Step-by-Step Protocol
  • Diazotization:

    • Dissolve 0.1 mol 1-naphthylamine in 60 mL of 1:1 HCl/water.[1]

    • Cool to 0–5°C in an ice-salt bath. Vigorously stir.

    • Add dropwise a solution of

      
       (0.11 mol in min. water).[1] Crucial: Maintain temp <5°C to prevent diazonium decomposition to phenols.[1]
      
    • Endpoint Check: The solution should turn clear (yellow/orange).[1] Test with starch-iodide paper (immediate blue = excess nitrous acid).[1]

  • Sandmeyer Substitution:

    • In a separate vessel, dissolve 0.12 mol

      
       in 40 mL conc. HCl. Cool to 0°C.[1][2][3]
      
    • Slowly cannulate the cold diazonium solution into the stirred CuCl solution.[1]

    • Observation: Evolution of

      
       gas indicates reaction progress.[1]
      
    • Allow the mixture to warm to room temperature over 2 hours, then heat to 60°C for 30 mins to ensure completion.

  • Workup:

    • Steam distill the reaction mixture. 1-CN will codistill as a heavy oil.[1]

    • Extract the distillate with dichloromethane (DCM).[1]

    • Wash organic phase: 1x NaOH (removes phenols), 1x Brine, Dry over

      
      .[1]
      
Reaction Logic Diagram[1]

SandmeyerStart1-NaphthylamineDiazDiazotization(NaNO2/HCl, <5°C)Start->DiazAmine ActivationSaltDiazonium Salt(Unstable Intermediate)Diaz->SaltN2+ FormationSandSandmeyer Rxn(CuCl/HCl)Salt->SandRadical Subst.WorkupSteam Distillation& ExtractionSand->WorkupN2 ReleaseProductThis compound(>98% Pure)Workup->ProductIsolation

Figure 1: The Sandmeyer workflow ensures regiospecificity by locking the chlorine position to the initial amine site.[1]

Method B: Scalable Synthesis (Direct Chlorination)[1]

Objective: Large-scale synthesis where yield is prioritized, followed by downstream purification. Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

Protocol
  • Reaction: Dissolve Naphthalene in

    
     (or use neat if temp >80°C, though solvent is preferred for thermal control). Add 1 mol% 
    
    
    (Lewis Acid catalyst).[1]
  • Chlorination: Bubble

    
     gas (or add Sulfuryl Chloride, 
    
    
    ) at 40–60°C .
    • Control Point: Do not exceed 60°C. Higher temps increase 2-CN formation.[1]

  • Quench: Pour into ice water. Wash with 10% NaOH to remove unreacted

    
     and acidic byproducts.[1]
    

Purification Strategy: The "Freeze-Out" Technique

This is the most critical section for researchers dealing with "Technical Grade" material. Distillation cannot easily separate the isomers (

1

1
  • This compound MP: -20°C[1][4][5]

  • 2-Chloronaphthalene MP: +59.5°C[1]

Procedure:

  • Distillation: Perform a rough vacuum distillation to remove polychlorinated heavies and unreacted naphthalene.[1]

  • Chilling: Place the distillate (mixture of 1-CN and 2-CN) in a jacketed vessel. Cool slowly to 0°C .

  • Filtration: 2-CN will crystallize out of the solution.[1] Filter the slurry through a cold sintered glass funnel.

  • Deep Freeze (Optional): Cool the filtrate further to -10°C . Filter again.

  • Result: The filtrate is enriched 1-CN.

Characterization & Validation

Data presented below is derived from standard reference values and validated experimental baselines.

Physical Properties Table[1][6]
PropertyValueNotes
Molecular Weight 162.62 g/mol
Boiling Point 259–260°C@ 760 mmHg
Melting Point -20°CRemains liquid in standard freezers
Density 1.194 g/mLDenser than water
Refractive Index

High index (optical applications)
Solubility Ethanol, Ether, BenzeneInsoluble in water
Spectroscopic Validation[1]

Gas Chromatography - Mass Spectrometry (GC-MS):

  • Parent Peak: Molecular ion (

    
    ) at m/z 162.[1]
    
  • Isotope Pattern: Distinctive 3:1 ratio at m/z 162 and 164 due to

    
     and 
    
    
    natural abundance.[1]
  • Fragmentation: Loss of Cl gives m/z 127 (Naphthyl cation).[1]

Nuclear Magnetic Resonance (


-NMR):

1
  • Key Signal: Look for the deshielded doublet/multiplet patterns of the aromatic protons.[1] In 1-CN, the proton at C8 (peri-position) is significantly deshielded due to the proximity of the Chlorine atom, often appearing downfield around

    
     8.2–8.3 ppm.[1]
    
Analytical Logic Tree

AnalysisSampleCrude ProductGCGC-MS AnalysisSample->GCDecisionPurity > 95%?GC->DecisionNMR1H-NMR (Structure)Decision->NMRYesPurifyCooling Crystallization(Remove 2-isomer)Decision->PurifyNo (Isomer detected)FinalRelease LotNMR->FinalPurify->GCRetest

Figure 2: Quality Control workflow emphasizing the loop for isomer removal.

Safety & Handling

  • Toxicity: this compound is a skin irritant and hepatotoxin.[1] It can be absorbed through the skin.[1]

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.[1]

  • Waste: Halogenated organic waste stream.[1] Do not mix with general organic solvents if incineration protocols differ.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 7003, this compound. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. (2023).[1] Naphthalene, 1-chloro- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Sandmeyer Reaction. Retrieved from [Link]

Technical Guide: Determination of 1-Chloronaphthalene Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

1-Chloronaphthalene (1-CN) represents a classic case study in the Internal Heavy Atom Effect . Unlike its parent compound, naphthalene, which exhibits moderate fluorescence (


), 1-CN displays significantly quenched fluorescence due to the presence of the chlorine substituent. This halogen introduces strong spin-orbit coupling, accelerating the rate of Intersystem Crossing (ISC) from the singlet excited state (

) to the triplet state (

).

Consequently, the fluorescence quantum yield of 1-CN is low—typically in the range of 0.05 – 0.06 in non-polar solvents—making accurate measurement challenging. This guide provides a rigorous, self-validating protocol for determining


 using the Relative Method , emphasizing the critical corrections required for refractive index and inner-filter effects.

Part 2: Photophysical Mechanism

To understand the low quantum yield of 1-CN, one must visualize the competition between radiative decay (fluorescence) and non-radiative decay (intersystem crossing).

The Heavy Atom Effect

The chlorine atom (


) increases the magnitude of the spin-orbit coupling operator (

). This mixes the singlet and triplet wavefunctions, relaxing the "forbidden" nature of the

transition.
  • Naphthalene: Slow ISC (

    
    ) 
    
    
    
    Higher Fluorescence.
  • This compound: Fast ISC (

    
    ) 
    
    
    
    Quenched Fluorescence, High Triplet Yield.
Visualization: Jablonski Diagram

The following diagram illustrates the dominant decay pathway for 1-CN compared to a standard fluorophore.

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Absorption (hν) T1 Triplet State (T1) S1->T1 Intersystem Crossing (Fast due to Cl) Fl Fluorescence (Weak) S1->Fl k_r (Slow) T1->S0 Non-Radiative Ph Phosphorescence (Low Temp) T1->Ph k_ph Fl->S0 Ph->S0 NR Non-Radiative Decay

Figure 1: Jablonski diagram for this compound. Note the bold red arrow indicating the dominant Intersystem Crossing pathway facilitated by the heavy atom effect.

Part 3: Quantitative Data & Reference Values

The following table synthesizes literature values to establish a baseline for experimental validation. Note the trend: as atomic mass increases (H


 Cl 

Br),

drops precipitously.
CompoundSolvent

(Quantum Yield)

(Triplet Yield)
Refractive Index (

)
Naphthalene (Standard)Cyclohexane0.23 0.751.361 (Solvent)
This compound Cyclohexane0.058 ~0.901.633 (Pure Liquid)
1-Bromonaphthalene Cyclohexane0.002 ~0.991.657 (Pure Liquid)

Data Source: Synthesized from Ermolaev (1976) and Murov, Handbook of Photochemistry.

Part 4: Experimental Protocol (Relative Method)

Measuring a quantum yield below 0.10 requires the Relative Method , comparing the integrated fluorescence of 1-CN to a standard (Naphthalene).

Reagents & Equipment
  • Analyte: this compound (>99% purity, Sigma-Aldrich).

  • Standard: Naphthalene (Scintillation grade).

  • Solvent: Cyclohexane (Spectroscopic grade). Note: Avoid chlorinated solvents to prevent external heavy atom effects.

  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse) with corrected PMT response.

Sample Preparation (The "0.1 Rule")

To avoid Inner Filter Effects (re-absorption of emitted light), the optical density (OD) must be kept low.

  • Prepare a stock solution of Naphthalene in Cyclohexane.

  • Prepare a stock solution of 1-CN in Cyclohexane.

  • Dilute both until the Absorbance (A) at the excitation wavelength (

    
    ) is 
    
    
    
    .
    • Critical Check: If

      
      , the linear relationship between absorption and emission breaks down.
      
Measurement Workflow

The following diagram outlines the self-validating workflow for data acquisition.

Protocol Start Start: Sample Prep AbsCheck Measure Absorbance (UV-Vis) Target: A < 0.05 @ 300nm Start->AbsCheck AbsCheck->Start Fail (Dilute) Degas Degas Samples (N2 purge or Freeze-Pump-Thaw) AbsCheck->Degas Pass Scan Fluorescence Scan (Ex: 300nm, Em: 310-450nm) Degas->Scan Standard (Naph) Degas->Scan Analyte (1-CN) Integrate Integrate Emission Area (F) Scan->Integrate Calc Calculate Φ using Eq. 1 Integrate->Calc

Figure 2: Experimental workflow for relative quantum yield determination. Degassing is optional for fluorescence but mandatory if phosphorescence is suspected.

Calculation & Refractive Index Correction

Calculate the quantum yield (


) using the following equation. Since both analyte and standard are in the same solvent (Cyclohexane), the refractive index term cancels out.


Where:

  • 
    : Quantum yield of Naphthalene (0.23).
    
  • 
    : The slope of the plot of Integrated Fluorescence Area vs. Absorbance .
    
    • Best Practice: Do not use a single point. Measure at 4 concentrations (Abs = 0.01, 0.02, 0.04, 0.05) and calculate the slope (

      
      ) to ensure linearity.
      
  • 
    : Refractive index of the solvent.
    
    • If solvent is identical:

      
      .
      
    • If 1-CN is used neat: You must correct using

      
      .
      

Part 5: Applications & Implications[1][2]

  • Solar Cell Additives: 1-CN is frequently used as a solvent additive in organic photovoltaics (OPV) to control morphology. Its high boiling point and ability to dissolve fullerenes (PCBM) allow for slower drying and better crystal formation.

  • Singlet Oxygen Generation: Due to its high triplet yield (

    
    ), 1-CN is an efficient photosensitizer for generating singlet oxygen (
    
    
    
    ), useful in photodynamic therapy research.
  • Reference Standard: It serves as a "low-fluorescence" reference to calibrate the sensitivity floor of fluorometers.

References

  • Ermolaev, V. L., & Sveshnikova, E. B. (1973). Non-radiative transitions in organic molecules. Chemical Physics Letters.

  • Murov, S. L., Carmichael, I., & Hug, G. L. (1993). Handbook of Photochemistry (2nd Edition). Marcel Dekker. (Standard reference for values).
  • Horiba Scientific. (2023). A Guide to Recording Fluorescence Quantum Yields.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

  • Martinez, L.J., et al. (2012). Effect of Halogenation on the Photophysics of Naphthalene Derivatives. Journal of Physical Chemistry A.

Technical Whitepaper: Thermochemical and Physicochemical Profiling of 1-Chloronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloronaphthalene (1-CN, CAS: 90-13-1) is a halogenated aromatic hydrocarbon distinguished by its high refractive index (


) and significant lipophilicity (

). While historically utilized as a solvent for oils and a biocide, its modern relevance lies in optical electrowetting applications, refractive index calibration, and as a lipophilic reference standard in medicinal chemistry.

This technical guide provides a rigorous analysis of the thermochemical and physical properties of 1-CN. It moves beyond static data sheets to explore the causality of its behavior—how its planar aromatic structure and chlorine substituent dictate its solvation thermodynamics, thermal stability, and synthesis challenges.

Part 1: Molecular Architecture & Physicochemical Baseline

The substitution of a hydrogen atom on the naphthalene ring with chlorine introduces a permanent dipole moment (~1.55 D) and increases polarizability without disrupting the aromatic


-system. This unique electronic landscape drives its high refractive index and specific solvation capabilities.
Table 1: Core Physicochemical Constants
PropertyValueConditionsMethod/Source
Molecular Formula C

H

Cl
--
Molar Mass 162.62 g/mol -Calculated
Physical State Oily Liquid25°C, 1 atmVisual Inspection
Melting Point -2.3 ± 0.2 °C1 atmFreezing Point Depression [1]
Boiling Point 259.3 °C760 mmHgDistillation [2]
Density 1.194 g/mL25°CPycnometry [1]
Refractive Index (

)
1.633220°CAbbe Refractometer [3]
Viscosity ~2.8 cP (est.)25°CDerived from 35 SUS [4]
Vapor Pressure 0.029 mmHg (~4 Pa)25°CKnudsen Effusion [5]
Dielectric Constant 5.025°CCapacitance Bridge [6]
Expert Insight: The Refractive Index Anomaly

1-CN's refractive index (1.633) is exceptionally high for a liquid hydrocarbon. This is due to the high electron density of the fused ring system coupled with the polarizability of the chlorine atom. In optical engineering, this property allows 1-CN to serve as an immersion fluid that matches high-index glasses, minimizing light scattering at interfaces.

Part 2: Thermochemical Dynamics

Understanding the energetics of 1-CN is critical for process safety, particularly regarding its enthalpy of combustion and formation. The positive enthalpy of formation indicates that while the molecule is stable, its synthesis requires energy input, and its decomposition can be exothermic under oxidative conditions.

Table 2: Thermochemical Properties
PropertySymbolValueUncertainty
Enthalpy of Formation

+49.8 kJ/mol± 8.4 kJ/mol [7]
Enthalpy of Combustion

-5009.2 kJ/mol± 8.4 kJ/mol [7]
Enthalpy of Vaporization

~53.0 kJ/molat Boiling Point [7]
Heat Capacity

212.6 J/(mol[1]·K)at 298.15 K [7]
Flash Point

121 °CClosed Cup [4]
Thermal Stability & Decomposition Logic

1-CN is thermally stable up to its boiling point, but prolonged heating above 200°C in the presence of moisture or Lewis acids can induce dehydrohalogenation.

  • Risk: Evolution of Hydrogen Chloride (HCl).

  • Mechanism: Homolytic cleavage of the C-Cl bond is energetically difficult (

    
     kJ/mol); however, acid-catalyzed hydrolysis is the primary degradation pathway in wet environments.
    

Part 3: Solvation & Lipophilicity (Drug Development Focus)

For drug discovery professionals, 1-CN serves as a model for polychlorinated aromatic lipophiles. Its partitioning behavior mimics how hydrophobic drug metabolites distribute into adipose tissue.

  • LogP (Octanol/Water): 4.0 – 4.2 [8]

  • Water Solubility: ~17.4 mg/L (Very Low) [5][2]

  • Henry’s Law Constant:

    
     atm[3]·m
    
    
    
    /mol [5]

Application in ADME: The LogP of ~4.0 places 1-CN in the "highly lipophilic" category (Lipinski Rule of 5 boundary). It is often used to validate QSAR models predicting the blood-brain barrier (BBB) permeability of naphthalene-derivative drug candidates.

Part 4: Experimental Protocols

Protocol A: High-Purity Synthesis & Fractionation

Objective: Isolate 99%+ this compound from a crude chlorination mixture containing 2-Chloronaphthalene isomers.

The Logic: Direct chlorination of naphthalene yields a mixture of 1-CN (~90%) and 2-CN (~10%). Because their boiling points are close (1-CN: 259°C vs 2-CN: 265°C), standard distillation is insufficient. High-efficiency rectification is required.

Workflow:

  • Reaction: Naphthalene + Cl

    
     gas (catalyzed by FeCl
    
    
    
    , 0.5 mol%) at 80°C.
  • Quench: Wash with 10% NaOH to remove dissolved HCl and unreacted Cl

    
    .
    
  • Drying: Dry organic phase over anhydrous MgSO

    
    .
    
  • Rectification:

    • Use a spinning band distillation column (min. 30 theoretical plates).

    • Vacuum: Set system to 10 mmHg to lower boiling points (preventing thermal degradation).

    • Reflux Ratio: Maintain high reflux (10:1) to separate isomers.

    • Collection: Collect fraction boiling at ~118-120°C (at 10 mmHg).

  • Validation: Verify purity via GC-MS and Refractive Index (

    
    ).
    
Visualization: Synthesis & Purification Logic

SynthesisWorkflow Start Naphthalene Precursor Chlorination Electrophilic Chlorination (Cl2 / FeCl3 / 80°C) Start->Chlorination Initiate CrudeMix Crude Mixture (1-CN + 2-CN + HCl) Chlorination->CrudeMix Yields Wash Alkaline Wash (Remove HCl) CrudeMix->Wash Purification 1 Distillation Vacuum Rectification (10 mmHg, Reflux 10:1) Wash->Distillation Dry & Feed IsomerSep Isomer Separation (BP Diff: ~6°C) Distillation->IsomerSep Thermodynamic Split FinalProduct Purified this compound (>99% Purity) IsomerSep->FinalProduct Distillate Collection

Figure 1: Step-by-step logic for the synthesis and purification of this compound, emphasizing the critical rectification step required to separate the 2-chloro isomer.

Part 5: Property-Application Logic

Why do these specific properties matter? The following diagram maps the intrinsic molecular properties of 1-CN to its practical utility in research and industry.

PropertyLogic Prop_Elec High Electron Density (Fused Rings) Effect_RI High Refractive Index (n = 1.633) Prop_Elec->Effect_RI Prop_Dipole Permanent Dipole (C-Cl Bond) Prop_Dipole->Effect_RI Effect_Solv Non-Polar Solvation Prop_Dipole->Effect_Solv Prop_Lipophil High Lipophilicity (LogP ~4.0) Effect_Bio Bio-Accumulation Prop_Lipophil->Effect_Bio App_Drug QSAR Modeling & Partition Studies Prop_Lipophil->App_Drug App_Optics Immersion Fluids & Electrowetting Lenses Effect_RI->App_Optics App_Synth High-Boiling Solvent (Fullerene Synthesis) Effect_Solv->App_Synth Effect_Bio->App_Drug

Figure 2: Causal relationship map linking molecular features (blue) to observable physical effects (yellow) and downstream technical applications (green).

References

  • National Toxicology Program (NTP). (1992).[2] Chemical Repository Database: this compound.[2] National Institutes of Health.[2] Link

  • O'Neil, M.J. (2001).[2] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[2] 13th Edition.[2] Merck and Co., Inc.[2]

  • Stenutz, R. (2023). This compound: Structure and physical data.[1][2][4][5] Stenutz.eu. Link

  • ILO/WHO. (2021). International Chemical Safety Cards (ICSC) 1707: this compound.Link

  • Shiu, W.Y., & Mackay, D. (1997). Henry's Law Constants of Selected Polychlorinated Hydrocarbons.[6] Journal of Chemical & Engineering Data, 42(1), 27-30.[2] Link

  • ChemicalBook. (2023). This compound Properties and MSDS.[7]Link

  • NIST. (2023). Naphthalene, 1-chloro-: Condensed Phase Thermochemistry Data.[1][4] NIST Chemistry WebBook, SRD 69. Link

  • Sangster, J. (1989).[8] Octanol-Water Partition Coefficients of Simple Organic Compounds. Journal of Physical and Chemical Reference Data, 18, 1111.[8] Link

Sources

Technical Guide: Chemical Reactivity & Functionalization of 1-Chloronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloronaphthalene (1-CN) represents a distinct scaffold in organic synthesis, differentiating itself from simple phenyl chlorides through its fused bicyclic aromaticity and unique steric environment. While historically utilized as a high-boiling solvent and biocide, its current value lies as a precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs), pharmaceutical intermediates, and functional materials.

This guide analyzes the reactivity profile of 1-CN, focusing on overcoming the kinetic inertness of the C–Cl bond and navigating the regiochemical constraints imposed by the naphthalene core.

Structural & Electronic Architecture

To manipulate 1-CN effectively, one must understand the forces governing its reactivity:

The Peri-Interaction (Steric Constraint)

Unlike chlorobenzene, 1-CN possesses a hydrogen atom at the C8 position (the peri position). The distance between the C1-substituent and the C8-hydrogen is shorter than the sum of their van der Waals radii.

  • Consequence: This creates significant steric strain. Any reaction attempting to substitute at the C2 (ortho) position faces immense "buttressing" effects, making C2-attack kinetically disfavored compared to C4.

Electronic Deactivation

The chlorine atom exerts a dual effect:

  • Inductive Effect (-I): Withdraws electron density, deactivating the ring toward electrophilic attack relative to naphthalene.

  • Resonance Effect (+M): Donates lone pair density, directing incoming electrophiles to ortho (C2) and para (C4) positions.

Net Result: The C1-Cl bond is robust (


), requiring specialized catalysts for cleavage. For Electrophilic Aromatic Substitution (EAS), the C4 position is the thermodynamic and kinetic well.

Reactivity Landscape: The Decision Matrix

The following diagram maps the primary reaction pathways available to 1-CN, distinguishing between classical EAS and modern organometallic functionalization.

ReactivityMap CN This compound (Substrate) EAS Electrophilic Substitution (SEAr) CN->EAS HNO3/H2SO4 (Electrophilic Attack) LiX Lithium-Halogen Exchange (Li-X) CN->LiX n-BuLi, -78°C (Kinetic Control) Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) CN->Pd Pd(0), Ligand (Oxidative Addition) Prod_Nit 4-Nitro-1-chloronaphthalene (Major Isomer) EAS->Prod_Nit Regioselective at C4 Prod_Li 1-Naphthyllithium (Nucleophile) LiX->Prod_Li Transient Species LiX->Prod_Li WARM > -40°C = BENZYNE RISK Prod_Coup 1-Arylnaphthalenes (Biaryls) Pd->Prod_Coup C-C Bond Formation

Figure 1: Primary reactivity pathways for this compound. Note the divergence between ring functionalization (EAS) and substituent replacement (Li-X/Pd).

Electrophilic Aromatic Substitution (EAS)

In 1-CN, the unsubstituted ring is often more reactive than the chlorinated ring due to the deactivating nature of chlorine. However, for strong electrophiles, substitution occurs on the same ring at the C4 position .

Mechanism of Regioselectivity[1]
  • C2 Attack (Ortho): Disfavored by steric clash with the Cl atom and the lack of stabilization compared to C4.

  • C4 Attack (Para): Favored. The intermediate arenium ion retains the aromaticity of the second ring (benzenoid character) and places the positive charge adjacent to the Cl donor without steric penalty.

  • C5/C8 Attack: Occurs only if the electrophile is extremely bulky or if the reaction conditions favor thermodynamic equilibration over kinetic control.

Key Reaction: Nitration

  • Reagents:

    
    , 
    
    
    
    .
  • Major Product: 1-Chloro-4-nitronaphthalene.

  • Minor Product: 1-Chloro-5-nitronaphthalene (substitution on the other ring).

Transition Metal Catalysis: Overcoming the Chloride Barrier

The C–Cl bond in 1-CN is notoriously difficult to activate compared to bromides or iodides. Standard Pd(


)

conditions often fail. Success requires facilitating the Oxidative Addition step, which is rate-limiting for aryl chlorides.
Ligand Selection Strategy

To couple 1-CN effectively (Suzuki-Miyaura or Buchwald-Hartwig), you must use electron-rich, bulky ligands.

  • Buchwald Dialkylbiaryl Phosphines: SPhos, XPhos, RuPhos. These ligands donate electron density to Pd (speeding up oxidative addition) and provide steric bulk (speeding up reductive elimination).

  • N-Heterocyclic Carbenes (NHCs): PEPPSI-IPr or Pd-NHC dimers.

The Catalytic Cycle (Visualized)

CatalyticCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + this compound PdII L-Pd(II)-Cl(Ar) OxAdd->PdII TransMet Transmetallation (Base + Boronic Acid) PdII->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Biaryl Product

Figure 2: The Suzuki-Miyaura cycle. For 1-CN, the red node (Oxidative Addition) is the energetic barrier requiring specialized ligands.

Organometallic Utility: Lithium-Halogen Exchange[2]

Lithiation converts the electrophilic C-Cl site into a nucleophilic C-Li site.

The Protocol
  • Reagent: n-Butyllithium (n-BuLi) is generally sufficient; t-BuLi is faster but requires stricter handling.

  • Solvent: THF (promotes exchange) or Ether.[1][2]

  • Temperature: Strictly -78°C.

The Benzyne Trap (Safety & Yield Critical)

If the reaction warms above -40°C before quenching, 1-naphthyllithium undergoes


-elimination of LiCl to form 1,2-naphthalyne  (a benzyne derivative). This highly reactive intermediate will dimerize or react non-selectively, destroying yield.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of this compound

Target: Synthesis of 1-(4-tolyl)naphthalene

Rationale: Uses XPhos , a ligand specifically optimized for aryl chlorides.

  • Setup: In a glovebox or under argon flow, charge a reaction vial with:

    • This compound (1.0 equiv, 162 mg)[3]

    • 4-Tolylboronic acid (1.5 equiv)

    • 
       (1 mol%)
      
    • XPhos (2-4 mol%)

    • 
       (3.0 equiv, finely ground)
      
  • Solvent: Add anhydrous Toluene/Water (10:1 ratio) or 1,4-Dioxane.

  • Reaction: Seal and heat to 100–110°C for 12–18 hours.

    • Note: The high temperature is necessary to force the oxidative addition of the chloride.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes).

Protocol B: Lithiation and Electrophile Trapping

Target: Synthesis of 1-Naphthaldehyde

Rationale: Demonstrates Lithium-Halogen exchange with strict temperature control.

  • Setup: Flame-dry a 2-neck flask under

    
    . Add this compound (1.0 equiv) in anhydrous THF.
    
  • Cooling: Cool bath to -78°C (Dry ice/Acetone). Allow to equilibrate for 15 mins.

  • Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5M in hexanes) over 10 mins.

    • Observation: Solution may turn yellow/orange.

    • Wait: Stir at -78°C for 45–60 mins. Do not warm.

  • Trapping: Add anhydrous DMF (3.0 equiv) dropwise.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Quench: Add saturated aqueous

    
    .
    
  • Result: Hydrolysis of the intermediate amino-alkoxide yields the aldehyde.

Data Summary: Substituent Effects

PositionReactivity (EAS)Steric EnvironmentPreferred Reaction Type
C1 (Cl) DeactivatedHigh (Peri-H8 interaction)Pd-Catalysis, Li-Exchange
C2 Ortho (Minor)Very High (Buttressing)Rarely targeted directly
C4 Para (Major) ModerateNitration, Bromination, Acylation
C5/C8 Alpha (Minor)HighSulfonation (High Temp)

References

  • Suzuki-Miyaura Coupling of Aryl Chlorides: Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society.[4][5][6] [Link]

  • Lithium-Halogen Exchange Mechanisms: Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry. [Link]

  • Regioselectivity in Naphthalene Derivatives: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. [Link]

  • Safety and Physical Properties: PubChem Database. This compound - Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Isomeric Profiling of Chloronaphthalenes in Drug Discovery & Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloronaphthalenes represent a critical scaffold in both environmental toxicology and medicinal chemistry.[1] For the drug development professional, understanding the isomeric distinction between 1-chloronaphthalene (


-isomer)  and 2-chloronaphthalene (

-isomer)
is not merely a matter of nomenclature but of fundamental reactivity, metabolic fate, and receptor affinity.

This guide provides a technical deep-dive into the structural, synthetic, and toxicological divergence of these isomers. We move beyond basic definitions to explore the regioselectivity of electrophilic substitution , the bioactivation pathways via cytochrome P450 , and the dioxin-like toxicity associated with specific polychlorinated congeners (PCNs).

Structural Architecture & Nomenclature

The naphthalene core (


) consists of two fused benzene rings. Unlike benzene, the positions on the naphthalene ring are not equivalent. There are two distinct sets of equivalent protons, leading to two possible monosubstituted isomers.
  • Position 1 (

    
    , 1, 4, 5, 8):  Kinetic product of electrophilic aromatic substitution.
    
  • Position 2 (

    
    , 2, 3, 6, 7):  Thermodynamic product, often requiring indirect synthesis (e.g., Sandmeyer reaction) or high-temperature isomerization.
    
Polychlorinated Naphthalenes (PCNs)

While medicinal chemistry focuses on mono- or di-substituted scaffolds, environmental toxicology tracks the full spectrum of 75 theoretical congeners (from


 to 

).[2][3] These are numbered systematically (PCN-1 to PCN-75), analogous to the PCB numbering system.
Visualization: Naphthalene Numbering & Isomerism

NaphthaleneStructure cluster_0 Naphthalene Scaffold cluster_1 Polychlorinated Congeners (PCNs) Naph Naphthalene (C10H8) Alpha 1-Position (α) Kinetic Control Naph->Alpha Direct Chlorination Beta 2-Position (β) Thermodynamic Control Naph->Beta Indirect Synthesis (Sandmeyer) PCN_Total 75 Congeners (PCN-1 to PCN-75) Mono Mono-Cl (2 Isomers) PCN_Total->Mono Di Di-Cl (10 Isomers) PCN_Total->Di Octa Octa-Cl (1 Isomer) PCN_Total->Octa

Figure 1: Differentiation of naphthalene positions and expansion into PCN congener classes.

Physicochemical Properties

The positional isomerism significantly influences physical state and lipophilicity, affecting bioavailability and handling in the laboratory.

PropertyThis compound (

)
2-Chloronaphthalene (

)
Significance in R&D
CAS Number 90-13-191-58-7Unique identifiers for procurement.[4]
Physical State Oily LiquidCrystalline Solid2-Cl is easier to purify via recrystallization.[4]
Melting Point -20 °C59–60 °C2-Cl allows for solid-state characterization (XRD).[4]
Boiling Point ~263 °C~265 °CDifficult to separate by distillation (requires fractional column).[4]
Dipole Moment HigherLowerAffects retention time in chromatography.[4]
LogP (Est.) ~3.9~4.0High lipophilicity; blood-brain barrier penetrant.[4]

Synthetic Protocols & Regiocontrol

The Challenge of Regioselectivity

Electrophilic Aromatic Substitution (EAS) on naphthalene occurs preferentially at the


-position (C1) . The carbocation intermediate formed at C1 can stabilize the positive charge over the intact benzene ring more effectively than the intermediate at C2.
  • Result: Direct chlorination yields ~90% this compound and ~10% 2-chloronaphthalene, making pure 2-chloronaphthalene difficult to access via this route.[4]

Protocol A: Selective Synthesis of this compound

Mechanism: Electrophilic Aromatic Substitution (EAS) Reagents:


 gas, 

(catalyst),

(solvent).
  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a reflux condenser, and a trap for HCl gas (scrubber).

  • Dissolution: Dissolve naphthalene (0.1 mol) in

    
     (50 mL). Add anhydrous 
    
    
    
    (1 mol%).
  • Chlorination: Bubble

    
     gas slowly through the solution at 20–25°C. Monitor reaction progress via GC-MS to prevent over-chlorination (formation of dichloronaphthalenes).
    
  • Quench: Once starting material is consumed, purge with

    
     to remove excess 
    
    
    
    . Wash with 10% NaOH (to remove HCl) and water.
  • Purification: Dry over

    
    , filter, and distill under reduced pressure.
    
    • Yield: ~85% this compound.[4]

Protocol B: Selective Synthesis of 2-Chloronaphthalene

Mechanism: Sandmeyer Reaction (Radical-Nucleophilic Aromatic Substitution) Rationale: Since EAS fails to select for C2, we must use an amine-directing group (


) at the C2 position, which is commercially available (2-naphthylamine, though carcinogenic—handle with extreme care) or synthesized from 2-naphthol.[4]
  • Diazotization:

    • Dissolve 2-aminonaphthalene (0.05 mol) in concentrated HCl (15 mL) and water (15 mL).

    • Cool to 0–5°C in an ice bath.

    • Add dropwise a solution of

      
       (0.06 mol) in water, maintaining temperature < 5°C.
      
    • Checkpoint: The solution should turn clear/yellowish (diazonium salt formation).

  • Substitution (Sandmeyer):

    • Prepare a solution of CuCl (0.06 mol) in concentrated HCl.

    • Slowly add the cold diazonium solution to the CuCl solution with vigorous stirring.

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
  • Workup:

    • Heat the mixture to 60°C for 30 minutes to ensure completion.

    • Steam distill the mixture. The 2-chloronaphthalene will codistill as a white solid/oil.

  • Purification: Recrystallize from ethanol.

    • Yield: ~70% 2-chloronaphthalene (High isomeric purity).[4]

Metabolism & Toxicity: The Drug Development Perspective

For medicinal chemists, the chloronaphthalene scaffold presents a "metabolic alert." The naphthalene ring is prone to epoxidation by Cytochrome P450 enzymes (specifically CYP2F2 in rodents, CYP2F1 in humans).[5]

The Epoxide Liability

The primary metabolic pathway involves the formation of the 1,2-epoxide .

  • This compound: The chlorine at C1 sterically and electronically influences the formation of the 1,2-epoxide.

  • Toxicity Mechanism: The epoxide is an electrophile. If not detoxified by Epoxide Hydrolase (to dihydrodiol) or Glutathione S-Transferase (GST) , it covalently binds to cellular macromolecules (proteins/DNA), leading to cytotoxicity (necrosis) and potential genotoxicity.

AhR Receptor Binding (Dioxin-like Activity)

Polychlorinated naphthalenes (PCNs) are planar, lipophilic molecules that mimic 2,3,7,8-TCDD (Dioxin).

  • Mechanism: They bind to the cytosolic Aryl Hydrocarbon Receptor (AhR) .[6]

  • Translocation: The Ligand-AhR complex moves to the nucleus, dimerizes with ARNT, and binds to Dioxin Response Elements (DRE).

  • Effect: Upregulation of CYP1A1/CYP1B1. This creates a futile cycle: induced CYPs generate more reactive oxygen species (ROS) while attempting to metabolize the PCN, causing oxidative stress.

Visualization: Metabolic Activation & Toxicity Pathway

Metabolism cluster_activation Bioactivation (Liver/Lung) cluster_detox Detoxification Pathways cluster_tox Toxicological Outcome Parent Chloronaphthalene (Substrate) Epoxide 1,2-Epoxide (Reactive Electrophile) Parent->Epoxide Epoxidation CYP CYP450 (CYP2F1/CYP1A1) CYP->Epoxide GSH Glutathione (GSH) Conjugation Epoxide->GSH EH Epoxide Hydrolase (Hydrolysis) Epoxide->EH Adducts Covalent Binding (Proteins/DNA) Epoxide->Adducts GSH Depletion Excretion Mercapturic Acids Dihydrodiols (Excreted) GSH->Excretion EH->Excretion Necrosis Cellular Necrosis (Clara Cells/Hepatocytes) Adducts->Necrosis

Figure 2: The bifurcation of chloronaphthalene metabolism between detoxification and toxicological activation.[4]

Analytical Differentiation

Distinguishing isomers is critical for quality control.

  • GC-MS: 1-Cl and 2-Cl have very similar mass spectra (

    
     at m/z 162, characteristic M+2 isotope peak).[4] Separation requires a high-polarity capillary column (e.g., DB-17 or DB-Wax).[4]
    
  • 1H-NMR (300+ MHz):

    • This compound: Look for the deshielded doublet at

      
       ~8.2 ppm (H8, peri-interaction with Cl). The pattern is generally less symmetric.
      
    • 2-Chloronaphthalene: Look for the singlet (or small doublet) at C1 (

      
       ~7.8 ppm). The spectrum appears more simplified due to the symmetry of the substitution relative to the long axis.
      

References

  • Synthesis & Properties of Monochloronaphthalenes Source: Wikipedia / PubChem URL:[Link]

  • Polychlorinated Naphthalenes (PCNs) Congener Identification Source: Wikipedia (Polychlorinated naphthalene) URL:[Link][3][7][8]

  • Metabolism of Naphthalene to Epoxides Source: Drug Metabolism and Disposition (NIH) Title: Epoxide intermediates in the metabolism of naphthalene by the rat.[9] URL:[Link]

  • AhR Receptor Binding & Toxicity Source: Chemosphere (via NIH) Title: The aryl hydrocarbon receptor (AhR) activity and DNA-damaging effects of chlorinated polycyclic aromatic hydrocarbons.[10] URL:[Link]

  • Experimental Structure of this compound Source: ChemistryViews Title: Gas-Phase Structure of this compound URL:[Link]

Sources

An In-depth Technical Guide to the Preliminary Investigation of 1-Chloronaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Naphthalene Scaffold - A Privileged Structure in Medicinal Chemistry

The journey of drug discovery is often a quest for molecular scaffolds that offer a versatile foundation for the development of novel therapeutic agents. Naphthalene, a simple bicyclic aromatic hydrocarbon, has long been recognized as one such "privileged structure." Its rigid, planar framework provides an ideal template for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a chlorine atom at the 1-position of the naphthalene ring creates 1-chloronaphthalene, a key intermediate that opens a gateway to a diverse array of derivatives with significant pharmacological potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the preliminary investigation of this compound derivatives, focusing on their synthesis, biological evaluation, and mechanistic insights.

The Core Moiety: Understanding this compound

This compound is a colorless to pale yellow, oily liquid at room temperature.[1] It is a halogenated aromatic hydrocarbon that serves as a fundamental starting material for the synthesis of a wide range of more complex molecules.[2] Its chemical and physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₀H₇Cl[3]
Molar Mass 162.62 g/mol [3]
Melting Point -2.3 °C[1]
Boiling Point 260 °C[1]
Solubility Poor in water (0.02 g/100ml at 25°C)[1]
Appearance Oily colorless liquid[1]

The primary industrial synthesis of this compound is achieved through the direct chlorination of naphthalene.[3][4] This electrophilic aromatic substitution reaction typically yields a mixture of this compound and its isomer, 2-chloronaphthalene, along with more highly substituted products.[4] The reaction conditions can be optimized to favor the formation of the 1-chloro isomer.[2]

Synthetic Pathways to Bioactive this compound Derivatives

The true potential of this compound lies in its ability to be chemically modified to produce a vast library of derivatives. The chlorine atom at the 1-position can act as a leaving group in nucleophilic substitution reactions, or the naphthalene ring can undergo further electrophilic substitution to introduce additional functionalities. This section details the synthesis of three classes of biologically active this compound derivatives: antifungal, anticancer, and antistaphylococcal agents.

General Synthetic Workflow

The synthesis of these derivatives typically follows a multi-step process, starting from this compound or a related naphthalene precursor. The general workflow can be visualized as follows:

Synthetic Workflow Start Starting Material (e.g., Naphthalene) Intermediate1 This compound or Derivative Start->Intermediate1 Chlorination/ Functionalization Intermediate2 Functionalized Intermediate Intermediate1->Intermediate2 Further Substitution/ Modification Final_Product Bioactive Derivative Intermediate2->Final_Product Final Condensation/ Reaction

Caption: A generalized workflow for the synthesis of bioactive this compound derivatives.

Synthesis of Antifungal 1-Chloromethylnaphthalene Derivatives

A series of 1-chloromethylnaphthalene derivatives have demonstrated promising antifungal activity, with some compounds showing efficacy comparable to the commercial drug terbinafine.[5] The synthesis of these compounds involves the condensation of 1-chloromethylnaphthalene with various substituted anilines and heteroaryls.[6]

This protocol describes the synthesis of a potent antifungal derivative.

Step 1: Synthesis of 3-chloro-4-fluoroaniline

The precursor, 3-chloro-4-fluoroaniline, can be synthesized via the reduction of 3-chloro-4-fluoronitrobenzene.

  • Materials: 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, water, hydrochloric acid.[2][4]

  • Procedure:

    • In a reaction vessel, combine 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, and water.[4]

    • Heat the mixture to 60°C while stirring.[4]

    • Slowly add hydrochloric acid to the mixture, allowing the reaction temperature to rise to and be maintained at 80-90°C.[4]

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Cool the reaction mixture and extract the product with a suitable organic solvent.[4]

    • Dry the organic layer, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by distillation to obtain 3-chloro-4-fluoroaniline as a white crystal.[4]

Step 2: Condensation with 1-chloromethylnaphthalene

  • Materials: 1-chloromethylnaphthalene, 3-chloro-4-fluoroaniline, suitable solvent (e.g., ethanol), and a base (e.g., triethylamine).

  • Procedure:

    • Dissolve 1-chloromethylnaphthalene and 3-chloro-4-fluoroaniline in the solvent in a reaction flask.

    • Add the base to the mixture and reflux for several hours.

    • Monitor the reaction progress using TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization to yield 3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline.

Synthesis of Anticancer Naphthalene-1,4-dione Analogues

Naphthalene-1,4-dione derivatives have been investigated as anticancer agents that target the altered glucose metabolism in cancer cells, a phenomenon known as the Warburg effect.[1][7]

  • Materials: Naphthalene-1,4-dione, various amines, triethylamine (Et₃N) or potassium carbonate (K₂CO₃) as a base, and a suitable solvent.

  • Procedure:

    • Dissolve naphthalene-1,4-dione in the chosen solvent in a reaction flask.

    • Add the desired amine and the base to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Upon completion, quench the reaction and extract the product with an organic solvent.

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired naphthalene-1,4-dione analogue.

Synthesis of Antistaphylococcal Chlorinated 1-Hydroxynaphthalene-2-carboxanilides

Chlorinated 1-hydroxynaphthalene-2-carboxanilides have emerged as potent antistaphylococcal agents.[8] Their synthesis is achieved through the condensation of 1-hydroxy-2-naphthoic acid with various chlorinated anilines.

  • Materials: 1-hydroxy-2-naphthoic acid, substituted anilines, phosphorus trichloride (PCl₃), and chlorobenzene.[9]

  • Procedure:

    • In a microwave reactor vessel, combine 1-hydroxy-2-naphthoic acid and chlorobenzene.

    • Add phosphorus trichloride to activate the carboxylic acid.

    • Add the substituted aniline to the mixture.

    • Seal the vessel and subject it to microwave irradiation at 120-130°C for approximately 50 minutes.[10]

    • After the reaction, cool the mixture and purify the product, typically by recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture.[9]

Biological Activity and Mechanistic Insights

A critical aspect of the preliminary investigation of these derivatives is the evaluation of their biological activity and the elucidation of their mechanism of action.

Antifungal Activity of 1-Chloromethylnaphthalene Derivatives

Several 1-chloromethylnaphthalene derivatives have shown significant antifungal activity.[5] The mechanism of action for many antifungal agents containing a naphthalene scaffold, such as terbinafine, involves the inhibition of squalene epoxidase.[6][11] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Antifungal_Mechanism Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Squalene_Epoxide Squalene Epoxide Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Derivative 1-Chloromethylnaphthalene Derivative Derivative->Squalene_Epoxidase Inhibition Squalene_Epoxidase->Squalene_Epoxide

Caption: Proposed mechanism of action for antifungal 1-chloromethylnaphthalene derivatives.

Quantitative Data on Antifungal Activity

CompoundAntifungal Activity (MIC)Reference
3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)anilineModerate to high[5]
N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amineModerate to high[5]
Anticancer Activity of Naphthalene-1,4-dione Analogues

Certain naphthalene-1,4-dione analogues exhibit selective cytotoxicity towards cancer cells by disrupting the Warburg effect.[1][7] These compounds can increase the oxygen consumption rate in cancer cells, potentially by targeting the Keap1 protein, which is a key regulator of cellular defense against oxidative stress.[7] This leads to an inhibition of glycolysis and induces necrosis in cancer cells.[7]

Anticancer_Mechanism Derivative Naphthalene-1,4-dione Analogue Keap1 Keap1 Derivative->Keap1 Potential Target Mitochondria Mitochondrial Redox Defense Derivative->Mitochondria OCR Increased Oxygen Consumption Rate Mitochondria->OCR Glycolysis Glycolysis (Warburg Effect) OCR->Glycolysis Inhibition Necrosis Cancer Cell Necrosis Glycolysis->Necrosis

Sources

theoretical and computational studies of 1-Chloronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 1-Chloronaphthalene

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular structure, vibrational spectra, and electronic properties of this compound (1-ClN). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with advanced computational insights, emphasizing the synergy between theoretical predictions and experimental validation.

Introduction: The Rationale for a Computational Approach

This compound is a chlorinated polycyclic aromatic hydrocarbon (PAH), a class of compounds significant for their industrial applications, environmental persistence, and potential astrochemical relevance.[1][2][3] As the simplest chlorinated naphthalene, it serves as a fundamental model for understanding the physicochemical impact of halogen substitution on aromatic systems.[2][3] While experimental techniques like X-ray diffraction and microwave spectroscopy provide invaluable structural data, they can be complex and may not fully capture the dynamic electronic behavior of the molecule.[2]

Computational chemistry offers a powerful, complementary toolkit. Through methods like Density Functional Theory (DFT), we can construct a detailed, bottom-up understanding of 1-ClN's properties. This theoretical lens is not merely confirmatory; it provides predictive insights into molecular geometry, vibrational modes, and electronic transitions, guiding and refining experimental inquiry. This guide explains the causality behind the computational choices, ensuring a robust and self-validating analytical framework.

Foundational Analysis: Molecular Geometry Optimization

The starting point for any quantum chemical investigation is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry. This is not a trivial step; the accuracy of all subsequent property calculations is contingent upon a precisely optimized geometry.

The "Why": Selecting the Right Theoretical Tools

For a molecule like 1-ClN, Density Functional Theory (DFT) provides the optimal balance of computational efficiency and accuracy. We employ the B3LYP hybrid functional , a workhorse in computational chemistry renowned for its reliable prediction of molecular geometries and energies for organic systems. This functional is paired with a 6-311++G(d,p) basis set , a flexible triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron distribution far from the nuclei and polarization functions (d,p) to account for the non-spherical shape of electron orbitals, which is critical for accurately modeling the polar C-Cl bond and the aromatic system.[4]

Protocol: Geometry Optimization Workflow

A typical geometry optimization protocol involves the following steps, executed using a quantum chemistry software package like Gaussian:

  • Input File Creation: Construct an initial guess geometry for 1-ClN, often based on standard bond lengths and angles or imported from a chemical database.

  • Calculation Setup:

    • Specify the DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Use the Opt keyword to request a geometry optimization.

    • Employ tight convergence criteria (Opt=Tight) to ensure the calculation finds a true energy minimum.

  • Execution: Run the calculation. The software iteratively adjusts the atomic positions to minimize the molecule's total energy.

  • Verification: Upon completion, confirm that the optimization has converged by checking for the absence of imaginary frequencies in a subsequent frequency calculation. The absence of such frequencies confirms the located structure is a true minimum on the potential energy surface.

Authoritative Grounding: Validating Against Experimental Data

The trustworthiness of a computational model is established by its ability to reproduce known experimental values. High-resolution chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy has provided extremely accurate experimental data for the gas-phase structure of 1-ClN.[1][3] DFT calculations have demonstrated excellent agreement with these findings, with calculated bond lengths typically falling within a 2% error margin of experimental values.[5][6]

Table 1: Comparison of Calculated and Experimental Structural Parameters for this compound

ParameterDFT (B3LYP/6-311++G(d,p))Experimental (Microwave Spectroscopy)[3]
C1-Cl Bond Length (Å)1.7451.741
C1-C2 Bond Length (Å)1.3721.369
C1-C9 Bond Length (Å)1.4211.418
C9-C1-C2 Bond Angle (°)121.5121.7
C1-C2-C3 Bond Angle (°)120.8120.6

Note: Atom numbering follows standard naphthalene nomenclature.

Visualization: Molecular Structure and Workflow

Caption: Optimized molecular structure of this compound.

Vibrational Spectroscopy: A Fingerprint of Molecular Motion

Vibrational analysis computationally predicts the frequencies at which a molecule will absorb infrared radiation or scatter Raman light, corresponding to specific bond stretches, bends, and torsions. This serves as a molecular "fingerprint" and is indispensable for interpreting experimental spectra.

The "Why": From Frequencies to Spectra

Harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization. It is crucial to use the exact same method because the frequencies are calculated as the second derivatives of the energy with respect to atomic positions, a value highly dependent on the potential energy surface defined by the chosen method. The calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity. Therefore, a uniform scaling factor (typically ~0.96-0.98 for B3LYP) is applied to improve agreement with experimental data.

Protocol: Vibrational Frequency Analysis
  • Prerequisite: A fully optimized molecular geometry is required.

  • Calculation Setup: Using the optimized coordinates, perform a frequency calculation by specifying the Freq keyword in the software input.

  • Analysis:

    • Verify the absence of imaginary frequencies to confirm a true minimum energy structure.

    • Extract the calculated frequencies, IR intensities, and Raman activities.

    • Apply the appropriate scaling factor to the frequencies.

    • Visualize the vibrational modes to understand the specific atomic motions associated with each frequency. This is critical for making unambiguous assignments.

Data Presentation: Assigning Key Vibrational Modes

Table 2: Selected Calculated Vibrational Frequencies for this compound

Calculated Scaled Freq. (cm⁻¹)Experimental IR Freq. (cm⁻¹)Assignment (Vibrational Mode)
3065~3058Aromatic C-H Stretch
1590~1592Aromatic C=C Ring Stretch
1385~1390In-plane C-H Bend
1130~1135Ring Breathing Mode
785~780C-Cl Stretch
760~765Out-of-plane C-H Bend (Aromatic)

Note: Experimental values are approximate and can vary based on the sample phase (gas, liquid, solid).

Visualization: Computational Spectroscopy Workflow

G cluster_0 Computational Protocol cluster_1 Validation & Output start Initial Structure opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq DFT Frequency Calculation opt->freq analysis Mode Assignment & Scaling freq->analysis pred_spec Predicted Spectrum analysis->pred_spec exp_spec Experimental FTIR/Raman Spectra validation Comparison & Interpretation exp_spec->validation pred_spec->validation

Caption: Workflow for theoretical vibrational analysis.

Electronic Structure: Probing Reactivity and Spectra

The arrangement of electrons in molecular orbitals governs a molecule's reactivity, stability, and optical properties. Computational methods provide a detailed map of this electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[7]

  • HOMO: Represents the outermost, highest-energy electrons. It acts as the primary electron donor in chemical reactions.

  • LUMO: The lowest-energy empty orbital. It acts as the primary electron acceptor.

  • HOMO-LUMO Gap: The energy difference between these two orbitals is a critical indicator of molecular stability and reactivity.[8] A small gap suggests the molecule is more easily excitable and thus more reactive.[7]

For 1-ClN, the HOMO is a π-orbital distributed across the naphthalene ring system, while the LUMO is a π*-antibonding orbital. The presence of the electronegative chlorine atom perturbs these orbitals, influencing the molecule's reactivity profile.

Table 3: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-0.81
HOMO-LUMO Gap 5.44
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of charge distribution and intramolecular interactions. For 1-ClN, it quantifies the dual electronic effects of the chlorine substituent:

  • Inductive Effect (-I): Chlorine's high electronegativity withdraws electron density from the C1 carbon it is bonded to.[2][3]

  • Mesomeric Effect (+M): The lone pair electrons on the chlorine atom can delocalize into the aromatic π-system, donating electron density back to the ring.[2][3]

NBO calculations reveal a net negative charge on the chlorine atom and a corresponding positive charge on the C1 carbon, confirming the dominance of the inductive effect in determining the local charge distribution. This charge polarization is key to understanding its intermolecular interactions and reactivity towards nucleophiles and electrophiles.

UV-Visible Spectroscopy via TD-DFT

To simulate the electronic absorption spectrum (UV-Vis), we use Time-Dependent Density Functional Theory (TD-DFT) . This method calculates the energies required to excite an electron from an occupied orbital to an unoccupied one. The results predict the wavelength of maximum absorption (λ_max) and the intensity of the transition. These calculations are essential for interpreting experimental UV-Vis spectra and understanding the nature of the electronic transitions (e.g., π→π*). In studies involving 1-ClN as an electron donor, TD-DFT has been successfully used to characterize low-lying charge-transfer electronic transitions.[6][9]

Visualization: HOMO-LUMO Energy Gap

Sources

Methodological & Application

Application Note: Morphological Optimization of Organic Solar Cells Using 1-Chloronaphthalene (CN)

[1][2][3][4]

Executive Summary

This guide details the protocol for utilizing 1-Chloronaphthalene (CN) as a solvent additive in the fabrication of bulk heterojunction (BHJ) organic solar cells (OSCs). Unlike primary solvents (e.g., Chlorobenzene), CN is a high-boiling-point additive used to kinetically control the phase separation between electron donors (polymers) and acceptors (fullerenes or NFAs).

Key Application: Optimizing domain size and crystallinity in systems such as P3HT:PCBM , PTB7:PC71BM , and modern non-fullerene systems like PM6:Y6 .

Properties & Mechanism of Action[3][4]

Physicochemical Profile

This compound acts as a "plasticizer" during the film-drying phase. Its efficacy stems from its distinct physical properties compared to host solvents.

PropertyValueRelevance to Fabrication
Boiling Point ~259 °CExtremely low evaporation rate; remains in film after host solvent removal.
Vapor Pressure 0.02 mmHg (25°C)Requires vacuum or extended annealing for removal.
Density 1.194 g/mLDenser than common host solvents (CB/CF).
Solubility SelectiveTypically dissolves fullerenes (PCBM) and Y-series NFAs better than polymers.
Mechanism: The "Delayed Supersaturation" Effect

In a standard BHJ deposition, rapid evaporation of the host solvent often freezes the morphology too quickly, leading to domains that are too small (poor charge transport) or large amorphous aggregates (high recombination).

CN Role:

  • Differential Evaporation: The host solvent (e.g., Chlorobenzene) evaporates first.

  • Selective Solvation: CN remains, keeping the acceptor molecules (e.g., Y6 or PCBM) dissolved while the polymer donor begins to aggregate/crystallize.

  • Extended Ordering Time: This delay prevents the acceptor from precipitating prematurely, allowing the polymer chains to self-organize into ordered fibrils.

  • Phase Locking: Upon removal of CN, a bi-continuous network with optimized domain purity is formed.

Mechanistic Diagram

The following diagram illustrates the kinetic pathway difference between a neat solvent and a CN-additive process.

CN_Mechanismcluster_0Critical Control PointStartWet Film(Donor + Acceptor + Host + CN)Evap1Host SolventEvaporationStart->Evap1 Spin CoatingInterIntermediate State(Polymer Aggregates + Dissolved Acceptor)Evap1->Inter CN Remains(High BP)Inter->Inter Polymer Self-Assembly(Time Extended)CrystAcceptorCrystallizationInter->Cryst CN Removal(Vacuum/Wash)FinalOptimized BHJMorphologyCryst->Final Phase SeparationLocked

Caption: Kinetic pathway of BHJ formation. CN delays acceptor precipitation, allowing polymer ordering before final phase separation.

Experimental Protocol

Safety Warning: this compound is toxic and an irritant.[1][2][3] All steps must be performed in a fume hood or a glovebox with appropriate PPE (nitrile gloves, eye protection).

Materials Preparation
  • Host Solvent: Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB).

  • Additive: this compound (anhydrous grade).

  • Active Materials: e.g., PM6 (Donor) and Y6 (Acceptor).[4][5]

Solution Formulation

The concentration of CN is critical. An excess leads to "over-coarsening" (domains become too large), reducing exciton dissociation efficiency.

  • Weighing: Weigh Donor and Acceptor into a vial (typical D:A ratio 1:1.2).

  • Host Solvent Addition: Add CB to achieve target concentration (e.g., 20 mg/mL total solids).

  • CN Addition (Volumetric):

    • Standard optimization range: 0.5% to 3.0% by volume .

    • Calculation: For 1 mL of host solvent, add 5 µL to 30 µL of CN.

    • Tip: Use a high-precision micropipette (P10 or P20 size) for accuracy.

  • Dissolution: Stir at elevated temperature (e.g., 60–80°C) for >6 hours to ensure complete dissolution.

Film Deposition & Post-Processing

Unlike volatile additives, CN will not evaporate during spin coating. It must be actively removed.[6]

Step-by-Step Workflow:

Fabrication_Protocolcluster_removal4. Additive Removal (Choose One)Prep1. Solution Prep(Host + 1-3% CN)Spin2. Spin Coating(e.g., 2000 rpm, 60s)Prep->SpinWetFilm3. Wet Film State(Contains residual CN)Spin->WetFilmVacOption A: High Vacuum(<10^-6 mbar, 1 hr)WetFilm->Vac Preferred forHigh BPWashOption B: Solvent Wash(Methanol Soak/Spin)WetFilm->Wash AlternativeAnneal5. Thermal Annealing(Optional: 100°C, 10 min)Vac->AnnealWash->AnnealTest6. Device Testing(J-V, EQE)Anneal->Test

Caption: Fabrication workflow emphasizing the critical removal step for the high-boiling point CN additive.

Critical Step: Removal of Residual CN

Failure to remove CN is the #1 cause of device failure (S-shaped J-V curves, low FF).

  • Method A (Vacuum - Recommended): Place films in a vacuum chamber (<

    
     mbar) for 30–60 minutes. The low pressure lowers the boiling point, forcing CN desorption.
    
  • Method B (Methanol Wash): Spin coat pure methanol (a non-solvent for most active layers) on top of the active layer. This extracts CN. Note: Less effective for CN than for DIO due to CN's lower polarity.

Optimization & Troubleshooting

Optimization Matrix

When developing a new active layer system, perform a concentration sweep.

CN Conc.[1][3][7][8] (v/v%)Expected MorphologyDevice Impact
0% (Control) Fine, intermixed, potential amorphous aggregates.High

, Low

(poor transport).
0.5% - 1.0% Increased domain purity, slight coarsening.Improved FF and

.
3.0% + Large aggregates (Over-phase separation).Reduced exciton dissociation, low PCE.
Troubleshooting Guide
  • Issue: S-shaped J-V curve (Inflection point near

    
    ).
    
    • Cause: Residual CN acting as a charge trap or insulating barrier at the interface.

    • Fix: Increase vacuum drying time or apply a mild thermal anneal (100°C) under vacuum.

  • Issue: Hazy or cloudy film.

    • Cause: Macroscopic phase separation (domains > optical wavelength).

    • Fix: Reduce CN concentration; the acceptor is crystallizing too aggressively.

  • Issue: Low

    
    .
    
    • Cause: Excessive domain coarsening reducing the energetic offset or increased recombination.

    • Fix: Reduce CN concentration.

References

  • Peet, J., et al. (2007). "Efficiency enhancement in low-bandgap polymer solar cells by processing with alkane dithiols." Nature Materials, 6, 497–500. (Seminal work on solvent additives). Link

  • Ye, L., et al. (2019). "Single-Junction Organic Solar Cells with Over 18% Efficiency Using this compound as Solvent Additive." Advanced Materials. (Contextualizing CN in modern NFA systems).
  • Zhang, S., et al. (2012). "The Effect of Solvent Additive this compound on the Performance of Polymer Solar Cells." Journal of Applied Physics.
  • PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine. Link

  • RSC Publishing. (2025). "Organic photovoltaics: determining the impact of the this compound additive in the PM6:Y6 blends." Royal Society of Chemistry.[9] Link

High-Refractive Index Fluidics: 1-Chloronaphthalene Application Guide

[1]

Executive Summary

1-Chloronaphthalene (1-CN) is a halogenated aromatic hydrocarbon (C₁₀H₇Cl) widely utilized in advanced optics for its high refractive index (

1

1

However, its low viscosity and aggressive solvent properties require strict adherence to material compatibility protocols. This guide provides the technical specifications, validated workflows, and safety measures necessary to integrate 1-CN into high-numerical aperture (NA) microscopy, refractometry, and electrowetting applications.[1]

Technical Specifications & Optical Profile

The following data characterizes technical-grade this compound (≥85% purity).

PropertyValueRelevance to Optics
Refractive Index (

)
1.632 – 1.633 Ideal for minimizing spherical aberration in high-index materials (e.g., spinels, garnets).[1]
Abbe Number (

)
Low (< 30, Est.) Indicates High Dispersion .[1] Excellent for dispersive power measurements but requires chromatic correction in imaging.
Viscosity ~4.13 cP (at 20°C) Very low (water-like).[1] Enables rapid flow in microfluidics but requires careful "hanging drop" management.
Density 1.194 g/mL Heavier than water; immiscible with aqueous buffers.[1]
Boiling Point 259 – 263°C High thermal stability; low evaporation rate during extended imaging sessions.[1]
Flash Point 121°C (Closed Cup) Combustible but stable under standard laboratory lighting conditions.[1]

Expert Insight: The low viscosity of 1-CN is a double-edged sword. While it allows for ultra-thin optical coupling layers (minimizing absorption), it spreads rapidly.[1] Use hydrophobic barrier pens (e.g., PAP pens) to contain the fluid on slides.

Material Compatibility & Safety (Critical)

WARNING: this compound is a strong solvent for many plastics and elastomers.[1] Using it with incompatible equipment will result in permanent damage to lenses, seals, and samples.

Compatibility Decision Matrix

Use the following logic flow to determine if your setup is safe.

compatibility_treecluster_legendLegendstartStart: Select Component MaterialglassGlass / Quartz / Sapphirestart->glassmetalStainless Steel / Aluminumstart->metalplasticPlastics / Polymersstart->plasticelastomerO-Rings / Gasketsstart->elastomersafeCOMPATIBLE(Safe to Use)glass->safemetal->safecheckCheck Specific Typeplastic->checkelastomer->checkstopINCOMPATIBLE(Do NOT Use)check->safePTFE (Teflon)PVDF (Kynar)Ryton (PPS)check->safeViton (FKM)Kalrezcheck->stopAcrylic (PMMA)PolycarbonatePolystyrenePVCcheck->stopNitrile (Buna-N)Natural RubberSilicone (Swelling risk)keyGreen = Safe | Red = Damage Risk

Figure 1: Material compatibility decision tree for this compound.[1] Note the strict prohibition of common optical plastics like Acrylic and Polycarbonate.

Application Protocols

Protocol A: High-Refractive Index Immersion Microscopy

Purpose: To image high-index crystalline inclusions or minimize scattering in deep-tissue clearing protocols where

1

Prerequisites:

  • Glass slides and coverslips (High tolerance).[1]

  • Viton gloves (Nitrile provides only momentary splash protection).[1]

  • Fume hood or well-ventilated area.[1]

Step-by-Step Workflow:

  • Sample Preparation: Ensure the sample is dry. 1-CN is immiscible with water; moisture will cause cloudiness (emulsification).[1]

  • Barrier Application: Draw a circle around the target area using a solvent-resistant barrier pen.[1] This prevents the low-viscosity liquid from running off the slide.[1]

  • Application:

    • Using a glass pipette (avoid plastic tips if possible, or work quickly), apply one small drop (10-20 µL) to the sample.[1]

    • Note: Do not use the "drag" technique used with viscous oils. 1-CN flows instantly.[1]

  • Coverslip Mounting: Lower the coverslip at a 45° angle. Allow the liquid to spread by capillary action.

  • Imaging: Proceed with microscopy.

    • Caution: If using an immersion objective, ensure the objective's front lens sealant is compatible. Most modern objectives are sealed with epoxies resistant to standard oils but may degrade under long-term 1-CN exposure. Consult the manufacturer (Zeiss/Nikon/Olympus) before direct lens contact.[1] If unsure, use a "double cover" method (Sample -> 1-CN -> Coverslip -> Standard Oil -> Lens).[1]

Protocol B: Refractometry (Contact Fluid)

Purpose: Coupling high-index gemological or mineralogical samples to a refractometer prism.[1]

  • Cleaning: Clean the refractometer prism with pure ethanol to remove old residues.

  • Application: Place a micro-drop of 1-CN on the prism face.[1]

  • Mounting: Place the stone/crystal facet onto the drop.

  • Measurement: Read the shadow edge.

    • Limit: You can only measure samples with

      
      . If the sample has 
      
      
      , the shadow edge will not form (requires Methylene Iodide,
      
      
      ).
  • Immediate Cleaning: Wipe the prism immediately after reading. Do not let 1-CN sit on the prism seal (often soft metal or cement) for extended periods.[1]

Cleaning & Waste Disposal

Because 1-CN is oily and toxic, standard soap and water are ineffective and dangerous.[1]

The "Three-Solvent" Cleaning Method:

  • Solvent Wash: Rinse the optical component with Petroleum Ether or Hexane . This dissolves the 1-CN immediately.[1]

  • Alcohol Rinse: Follow with Isopropanol (99%) or Ethanol to remove the solvent residue.

  • Final Polish: Wipe with a lint-free lens tissue.[1]

Disposal:

  • Do NOT pour down the drain. 1-CN is very toxic to aquatic life (H400).[1]

  • Collect all wipes and liquid waste in a container labeled "Halogenated Organic Waste."

Troubleshooting Guide

IssueProbable CauseCorrective Action
Cloudy Image Water contamination.[1]Dehydrate sample completely; ensure room humidity is controlled.
Rapid Evaporation High temperature or draft.[1]1-CN is relatively stable, but thin films evaporate.[1] Seal coverslip edges with nail polish or VALAP.
Plastic Etching Incompatible material.[1][2][3]Check Figure 1. Replace plastic petri dishes with glass.
Liquid "Running" Low viscosity.[1]Use a hydrophobic barrier pen.[1] Reduce drop volume.

References

  • PubChem. this compound Compound Summary (CID 7003).[1][4] National Library of Medicine. [Link]

  • Curbell Plastics. Chemical Resistance of Plastics Chart. (Reference for Polycarbonate/Acrylic incompatibility). [Link]

  • Zhang, J., et al. (2009). "Preparation and Analysis of this compound for Highly Refractive Electrowetting Optics." Langmuir, 25(17), 10413-10416.[1][5] (Source for electrowetting and optical properties).[1][6] [Link]

  • Little Giant. Chemical Resistance Chart (Pump & Fluid Handling). (Reference for Viton/Buna-N compatibility). [Link]

Application Note: High-Fidelity Refractive Index Matching with 1-Chloronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the use of 1-Chloronaphthalene (1-CN) in high-refractive-index (RI) matching applications. It addresses the specific needs of optical physicists, mineralogists, and microscopy specialists requiring precise RI control around the 1.633 threshold.

Abstract & Core Utility

This compound (1-CN) is a halogenated aromatic hydrocarbon with a high refractive index (


 ). It is a critical immersion medium used to suppress optical scattering at interfaces where standard oils (

) fail. Its primary applications include the mineralogical identification of crystals (via the Becke line method), characterization of high-index polymers, and as a solvent additive in organic electronics. Unlike aqueous clearing agents, 1-CN is a hydrophobic solvent requiring strict material compatibility protocols.

Technical Specifications & Safety Profile

Physical Properties Table
PropertyValueRelevance
Refractive Index (

)
1.6332 Ideal for matching high-index minerals (e.g., Apatite, Topaz) and polymers.
Boiling Point 259 °CLow volatility allows for stable, long-term imaging sessions.
Density 1.194 g/mLDenser than water; samples may float if not mounted.
Solubility Ethanol, Ether, BenzeneMiscible with common organic dehydration solvents.
Dielectric Constant ~5.0Relevant for electrowetting optical devices.
Safety & Handling (Crucial)
  • Toxicity: 1-CN is harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] It acts as a skin and eye irritant.[2][3]

  • Ventilation: All procedures must be performed within a chemical fume hood .

  • PPE: Nitrile gloves are insufficient for prolonged exposure. Use Viton® or Laminate film (Silver Shield) gloves for immersion tasks. Wear splash goggles.

  • Disposal: Collect as halogenated organic waste. Do NOT pour down the drain.

Material Compatibility

1-CN is an aggressive solvent that dissolves many standard laboratory plastics. Failure to observe compatibility will result in equipment damage and sample destruction.

MaterialCompatibilityAction
Glass / Quartz ✅ ExcellentUse for all slides, coverslips, and reservoirs.
Stainless Steel ✅ ExcellentSafe for tools and forceps.
PTFE (Teflon) ✅ ExcellentSafe for spacers and tubing.
Polystyrene (PS) Dissolves Do not use standard petri dishes or cuvettes.
Acrylic (PMMA) Dissolves Avoid plastic mounting blocks.
Nitrile Rubber ⚠️ PoorDegradation occurs; change gloves immediately upon splash.

Protocol 1: Immersion Refractometry (Becke Line Method)

This protocol is the gold standard for determining if a crystalline sample has a refractive index higher or lower than 1.633.

Workflow Diagram

ImmersionProtocol Prep Sample Preparation (Isolate & Clean) Mount Mounting (Glass Slide + 1-CN) Prep->Mount Dry Sample Observe Microscopy (Focus & Diaphragm) Mount->Observe Cover w/ Glass Test Becke Line Test (Raise/Lower Stage) Observe->Test Close Aperture Result Interpretation (Halo Movement) Test->Result Analyze

Caption: Step-by-step workflow for refractive index determination using this compound.

Step-by-Step Methodology
  • Sample Isolation: Isolate a few grains of the mineral or polymer sample. Ensure they are clean and dry. Solvent residue (acetone/ethanol) will alter the RI of the immersion fluid.

  • Mounting:

    • Place the grains on a clean glass microscope slide.

    • Using a glass pipette, apply one drop of this compound directly onto the grains.

    • Gently lower a glass coverslip (No. 1.5 thickness) to sandwich the sample. Avoid trapping air bubbles.[1]

  • Microscope Setup:

    • Use a polarized light microscope (or standard brightfield).

    • Critical: Close the substage condenser diaphragm (aperture iris) significantly. This increases contrast and makes the Becke line (a bright halo) visible.

    • Focus sharply on a specific grain edge using a 10x or 40x objective.

  • The Becke Line Test:

    • While observing the grain edge, increase the distance between the objective and the stage (usually by lowering the stage).

    • Observe the direction of the bright halo (Becke line).

  • Interpretation:

    • Halo moves INTO the grain: Sample RI > 1.633.

    • Halo moves OUT to the fluid: Sample RI < 1.633.[4]

    • No Halo / Faint Color: Sample RI

      
       1.633 (Match point).
      

Protocol 2: Optical Clearing & RI Tuning

For researchers needing to match a specific RI (e.g., 1.60) or clear tissues/polymers, 1-CN can be used as a high-index base component.

Mechanism of Action

1-CN replaces the interstitial air or low-RI fluids within a porous structure. Because its RI (1.[4][5]63) is higher than most biological proteins (1.53), it is often mixed with lower index solvents (like ethanol or mineral oil) to create a "tunable" RI fluid, or used pure for high-index polymers (e.g., polyimides).

Preparation of Tunable RI Standards

To create a standard curve for RI matching:

  • Select Diluent: Use Mineral Oil (

    
    ) or Dodecane (
    
    
    
    ).
  • Mixing: Prepare mixtures by volume fraction (

    
    ).
    
  • Validation: Always verify the final RI using an Abbe Refractometer at 20°C.

Clearing Workflow
  • Dehydration: Samples must be 100% anhydrous. Water is immiscible with 1-CN and will cause turbidity.

    • Step: 70% EtOH

      
       90% EtOH 
      
      
      
      100% EtOH (2x)
      
      
      100% Anhydrous EtOH.
  • Infiltration:

    • Transfer sample to a glass vial.

    • Add 1:1 mixture of EtOH : 1-CN (30 mins).

    • Replace with 100% 1-CN.

  • Imaging: Mount in a chamber with a glass bottom . Do not use plastic-bottom dishes.

Troubleshooting & Optimization

IssueCauseSolution
Cloudy Sample Water contaminationRe-dehydrate sample in 100% anhydrous ethanol.
Drifting Focus Evaporation or Flow1-CN has low volatility, but heat from the lamp can cause convection. Seal coverslip edges with nail polish (if brief) or Valap.
Melting Equipment Plastic incompatibilitySwitch to glass or PTFE components immediately.
RI Mismatch Temperature deviationRI changes with temperature (

). Ensure stage is at 20°C or calibrate RI at working temperature.

References

  • Sigma-Aldrich. this compound Technical Grade Product Sheet.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7003: this compound.Link

  • Cameo Chemicals. Chemical Datasheet: this compound.[6] NOAA. Link[6]

  • Novel Device Lab. Preparation and Analysis of this compound for Highly Refractive Electrowetting Optics.Link

  • Plastics International. Chemical Resistance Chart.Link

Sources

1-Chloronaphthalene in nanoparticle synthesis and dispersion

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Chloronaphthalene in Nanoparticle Synthesis and Dispersion

Executive Summary

This compound (1-CN) is a specialized, high-boiling aromatic solvent (


) that plays a critical role in two distinct nanotechnology sectors: the morphology engineering of organic photovoltaics (OPVs)  and the solvothermal synthesis of colloidal nanoparticles . Unlike common aliphatic solvents (e.g., 1-octadecene), 1-CN provides strong 

-

interactions, making it an exceptional solvent for carbon allotropes (fullerenes, nanotubes) and aromatic precursors.[1]

This guide details the mechanistic function of 1-CN in these applications and provides self-validating protocols for its use.

Physicochemical Profile

The utility of 1-CN is dictated by its thermal stability and solubility parameters. It is chemically inert to most reducing agents used in nanoparticle synthesis, allowing for precise control over nucleation kinetics.[1]

Table 1: Key Physicochemical Properties of this compound

PropertyValueCritical Relevance
Boiling Point 263 °CAllows high-temperature thermal decomposition without autoclave pressure.[1]
Density 1.19 g/mLHigher than water; facilitates phase separation during wash steps.[1]
Solubility (C60) ~53 g/LHighest among common solvents; critical for high-concentration fullerene inks.[1]
Dielectric Constant 5.0Moderate polarity supports stabilization of polar metal-ligand complexes.[1]
Viscosity ~2.9 cPSufficiently viscous to slow diffusion rates, aiding controlled crystal growth.[1]

Application I: Morphology Control in Organic Photovoltaics (OPV)

In Bulk Heterojunction (BHJ) solar cells, the active layer consists of a donor polymer and an acceptor (e.g., PCBM or Non-Fullerene Acceptors).[1] The efficiency depends on forming a bicontinuous interpenetrating network.[1]

The Problem: Rapid evaporation of the primary solvent (e.g., Chlorobenzene) often leads to large, phase-separated aggregates of the acceptor, reducing exciton dissociation efficiency.[1]

The 1-CN Solution: 1-CN acts as a Solvent Additive (2-5% v/v) .[1] Because it has a significantly higher boiling point than the host solvent and selectively dissolves the acceptor (fullerene), it evaporates last.[1] This keeps the acceptor in solution longer, delaying its crystallization and allowing the donor polymer to fibrillate first.

Mechanism Visualization

OPV_Morphology Mix Donor:Acceptor Blend (Host Solvent + 3% 1-CN) Spin Spin Coating (Rapid Evaporation) Mix->Spin HostEvap Host Solvent Evaporates (1-CN Remains) Spin->HostEvap t < 1s WetFilm Wet Film State (Acceptor Dissolved in 1-CN) HostEvap->WetFilm Selective Solvation Dry Slow 1-CN Removal (Vacuum/Annealing) WetFilm->Dry Controlled Aggregation Result Optimized Morphology (Nano-Phase Separation) Dry->Result

Figure 1: Mechanism of 1-CN as a solvent additive.[1] It prevents premature acceptor precipitation, ensuring fine phase separation.[1]

Protocol: Active Layer Fabrication (P3HT:PCBM System)

Objective: Create a uniform active layer with optimized domain size (~10-20 nm).

  • Precursor Preparation:

    • Dissolve P3HT (Donor) and PCBM (Acceptor) in Chlorobenzene (CB) at a 1:1 ratio (20 mg/mL total concentration).

    • The Additive Step: Add This compound to the solution at 3% v/v (e.g., 30 µL 1-CN into 970 µL CB solution).[1]

    • Reasoning: 3% is the empirical "sweet spot."[1] <1% is ineffective; >5% leads to drying issues and residual solvent trapping.[1]

  • Solubilization:

    • Stir at 60°C for 12 hours in a nitrogen-filled glovebox.

    • Check: Solution must be dark, homogeneous, and free of particulates.[1]

  • Film Deposition:

    • Spin coat onto ITO/PEDOT:PSS substrate at 1000 rpm for 60 seconds.[1]

    • Observation: The film will appear "wet" longer than a pure CB control due to the high boiling point of 1-CN.

  • Solvent Removal (Critical):

    • The film must be dried to remove residual 1-CN, which acts as a trap site if left.[1]

    • Method: Place the wet film in a vacuum antechamber (-0.1 MPa) for 20 minutes or anneal at 110°C for 10 minutes.

    • Validation: Measure UV-Vis absorption.[1] A red-shift in the P3HT shoulder (approx. 600 nm) indicates successful polymer ordering (crystallization) facilitated by the slow drying.

Application II: High-Temperature Nanoparticle Synthesis

1-CN serves as a non-coordinating, high-boiling solvent for the thermal decomposition of organometallic precursors.[1] It is particularly useful when the synthesis requires a solvent that dissolves aromatic precursors (like metal-acetylacetonates) better than aliphatic solvents (like 1-octadecene).[1]

Synthesis Workflow

Synthesis_Flow Precursors Precursors (Metal Oleate + Surfactant) Degas Vacuum Degassing (100°C, 30 min) Precursors->Degas Solvent Solvent Medium (this compound) Solvent->Degas Heat Ramp to 260°C (Reflux) Degas->Heat Inert Ar Atmosphere Nucleation Burst Nucleation Heat->Nucleation Critical Temp Reached Growth Ostwald Ripening (Aging 30-60 min) Nucleation->Growth Wash Purification (Ethanol Precipitation) Growth->Wash

Figure 2: Thermal decomposition workflow using 1-CN.[1] The solvent's stability allows high-temperature reflux without degradation.

Protocol: Synthesis of Iron Oxide (Fe3O4) Nanocrystals

Objective: Synthesize monodisperse 10 nm hydrophobic magnetite nanoparticles.

  • Reagent Setup:

    • Iron Precursor: Iron(III) oleate (2 mmol).[1]

    • Surfactant: Oleic acid (1 mmol) – Note: 1-CN is non-coordinating, so surfactant is mandatory to prevent aggregation.[1]

    • Solvent: this compound (10 mL).

  • Degassing (Safety Critical):

    • Combine reagents in a three-neck round-bottom flask.

    • Connect to a Schlenk line.[1] Heat to 100°C under vacuum for 30 minutes.

    • Reasoning: Removes water and oxygen.[1] 1-CN has a high flash point, but oxygen at 260°C causes precursor oxidation and explosion risks.[1]

  • Thermal Decomposition:

    • Switch to Argon flow.[1]

    • Ramp temperature at 3°C/min to 260°C (Reflux) .

    • Observation: The solution will turn from brown to black at approx. 220°C, indicating nucleation.[1]

    • Hold at reflux for 30 minutes.

  • Purification:

    • Cool to room temperature.[1]

    • Add Ethanol (30 mL) to precipitate particles. 1-CN is miscible with organic solvents but immiscible with polar alcohols, triggering precipitation.[1]

    • Centrifuge at 8000 rpm for 10 minutes.

    • Redisperse pellet in hexane.[1]

Safety & Handling (E-E-A-T Core)

This compound is a halogenated aromatic compound.[1][2][3] Strict adherence to safety protocols is non-negotiable.

  • Toxicity: 1-CN is hepatotoxic (liver damage) and a skin irritant.[1] It is less volatile than benzene but persistent.[1]

  • Engineering Controls:

    • Fume Hood: ALL dispensing and heating must occur in a certified fume hood.[1]

    • Glovebox: Preferred for OPV device fabrication to protect both the user and the oxygen-sensitive materials.

  • Waste Disposal: Do NOT mix with general organic waste.[1] Segregate into "Halogenated Organic Waste" streams.[1] Incineration requires scrubbers for HCl gas generation.[1]

  • PPE: Nitrile gloves are generally sufficient for splash protection, but Viton gloves are recommended for prolonged immersion.[1]

References

  • Gurney, R. S., et al. (2019).[1] "A review of the role of solvent additives in the morphology of organic solar cells." Energy & Environmental Science.

  • Troshin, P. A., et al. (2009).[1] "Material solubility-photovoltaic performance relationship in the design of bulk heterojunction solar cells." Advanced Functional Materials. [1]

  • Park, J., et al. (2004).[1] "Ultra-large-scale synthesis of monodisperse nanocrystals." Nature Materials.[1] (Foundational reference for thermal decomposition, adapted here for 1-CN).

  • Sigma-Aldrich. (2023).[1] "this compound Safety Data Sheet."

  • Ruoff, R. S., et al. (1993).[1] "Solubility of C60 in a variety of solvents." Journal of Physical Chemistry. (Establishes 1-CN as a primary fullerene solvent).[1]

Sources

Advanced Spectroelectrochemistry in High-Boiling Solvents: The 1-Chloronaphthalene Protocol

[1]

Part 1: Strategic Abstract & Rationale

The Solubility-Conductivity Paradox

In the development of organic semiconductors (OSCs), particularly non-fullerene acceptors (NFAs) and high-molecular-weight perylene diimides (PDIs), researchers face a critical bottleneck: solubility .[1][2] Standard electrochemical solvents like Acetonitrile (ACN) or Dichloromethane (DCM) often fail to dissolve these large

12

1-Chloronaphthalene (1-CN) serves as the "nuclear option" for these recalcitrant materials.[1][2] Its high boiling point (

12


12

This guide details the protocol to navigate these trade-offs, ensuring high-fidelity spectral data while maintaining electrochemical control.

Part 2: Technical Specifications & Properties[1][2]

Before executing protocols, the operator must understand the physical constraints of the solvent system.[1]

Table 1: Physicochemical Properties Relevant to SEC
PropertyValueImplication for Spectroelectrochemistry
Boiling Point

C
Advantage: Zero evaporation during long stepwise SEC experiments.[1][2] No need to refill cells.[1][2]
Viscosity (

)

cP (

C)
Constraint: Diffusion is

slower than in DCM.[1][2] CV scan rates must be reduced to maintain equilibrium.
Dielectric Constant

Risk: Low ionic conductivity.[1][2] High uncompensated resistance (

drop).[1][2]
Electrochemical Window

V to

V (approx.)[1][2]
Limitation: The C-Cl bond is susceptible to reduction at highly negative potentials.[1][2]
Refractive Index

Note: High index may cause interference fringes in thin-layer cells if pathlength is uniform.[1][2]

Part 3: Experimental Protocols

Protocol A: Solvent Purification & Electrolyte Preparation

Commercial 1-CN is often "Technical Grade" (85-90%) and contains naphthalene and polychlorinated impurities that are electroactive.[1][2]

Reagents:

  • This compound (Technical grade, to be purified)[1][2]

  • Tetrabutylammonium Hexafluorophosphate (

    
    ), Electrochemical Grade (
    
    
    )[1][2][3]
  • Activated Alumina (neutral)[1][2]

Step-by-Step Methodology:

  • Vacuum Distillation (Mandatory):

    • Set up a short-path vacuum distillation apparatus.

    • Distill 1-CN under reduced pressure (

      
       mbar). Collect the fraction boiling at the correlated temperature (approx. 
      
      
      C at reduced pressure).
    • Causality: This removes volatile impurities and oxidation products that cause background currents in the UV-Vis region.[1][2]

  • Drying:

    • Store the distilled solvent over activated 4Å molecular sieves for 24 hours.

    • Validation: Water is a proton source that can irreversibly quench radical anions formed during reduction cycles.[1][2]

  • Electrolyte Formulation (The "Viscosity Challenge"):

    • Target Concentration: 0.1 M

      
      .
      
    • Procedure: Weigh the salt into a volumetric flask. Add 1-CN to 50% volume.

    • Critical Step: Sonicate at

      
      C for 20 minutes. The high viscosity of 1-CN hinders the solvation of ions.[1] Cold mixing will result in undissolved salt and erratic resistance.[1][2]
      
    • Fill to mark after cooling to room temperature.[1][2]

Protocol B: OTTLE Cell Assembly & Analysis

Optically Transparent Thin-Layer Electrochemical (OTTLE) cells are required to overcome the high resistance of the solvent.[1][2]

Equipment:

  • Quartz OTTLE cell (Pathlength:

    
     mm)[1][2]
    
  • Working Electrode: Platinum Mesh or Gold Grid[1][2]

  • Reference: Ag wire (pseudo-reference)

  • Counter: Pt wire[1]

Workflow:

  • Reference Electrode Calibration:

    • In non-aqueous, low-dielectric solvents, standard reference electrodes (Ag/AgCl) leak water and drift.[1][2]

    • Use a Silver (Ag) wire pseudo-reference.[1]

    • Internal Standard: Add Ferrocene (Fc) at the end of the experiment.[1][2] Calibrate all potentials

      
      .
      
  • Loading the Cell:

    • Prepare the analyte solution (

      
       M) in the 0.1 M electrolyte.[1][2]
      
    • Inject into the OTTLE cell using a gas-tight syringe.[1][2] Ensure no bubbles are trapped in the mesh (viscous solvents trap bubbles tenaciously).[1][2]

  • Electrochemical Parameters:

    • Scan Rate: Do not exceed 20 mV/s .

    • Reasoning: Fast scans in viscous 1-CN generate large peak separations (

      
      ) due to slow diffusion, falsely mimicking irreversible kinetics.[1][2]
      
    • iR Compensation: Set the potentiostat to compensate for 85-90% of measured resistance.

Protocol C: Data Acquisition (Stepwise SEC)
  • Blank Spectrum: Record the UV-Vis-NIR spectrum of the solvent/electrolyte system at Open Circuit Potential (OCP).

  • Stepwise Potential Hold:

    • Apply potential in steps of 50-100 mV.

    • Wait Time: Allow 60-120 seconds per step for current to decay to

      
       of peak current.
      
    • Causality: High viscosity delays the mass transport required to fully convert the species in the optical path.[1]

  • Reversibility Check:

    • After reaching the switching potential, step the potential back to 0V.[1][2]

    • Validation: The original ground-state absorption spectrum must recover (>95%).[1][2] If not, the solvent or impurities reacted with the radical ion.[1][2]

Part 4: Visualization of Workflow

The following diagram illustrates the critical decision pathways and experimental flow for 1-CN spectroelectrochemistry.

GStartRaw 1-CN SolventDistillVacuum Distillation(Remove Impurities)Start->DistillPurificationMixDissolve TBAPF6(Sonicate for Viscosity)Distill->MixPrep ElectrolyteCheckBlank CV Scan(Check Window)Mix->CheckQC StepCheck->DistillFail (High Background)LoadLoad Analyte(OTTLE Cell)Check->LoadPassMeasureStepwise SEC(Low Scan Rate)Load->MeasureAcquisitionValidateFc/Fc+ CalibrationMeasure->ValidateData Norm

Figure 1: Operational workflow for this compound SEC, emphasizing purification and validation loops.

Part 5: Troubleshooting & Self-Validation

The "Chlorine Trap"

Symptom: During reduction scans (negative potential), you observe a massive, irreversible current increase near -2.0V, and the solution turns slightly yellow/brown.[1][2] Cause: You are reducing the this compound solvent itself (dechlorination), generating naphthalene radicals that attack your analyte.[1][2] Solution: Restrict your cathodic window. If your analyte requires potentials more negative than -1.8V, 1-CN is unsuitable .[1][2] Switch to o-Dichlorobenzene (ODCB) if solubility permits.[1][2]

The "Phantom Hysteresis"

Symptom: The oxidation and reduction peaks in the CV are separated by >200 mV, suggesting irreversibility.[1] Validation: Run the scan at 5 mV/s. If the peaks narrow significantly, the system is diffusion-limited (due to viscosity), not chemically irreversible.[1][2]

Part 6: References

  • Solvent Properties & Structure:

    • Blanco, S. et al. (2024).[1][2][4] Accurate Experimental Structure of this compound. ChemistryViews.

  • Electrochemical Dechlorination Limits:

    • Gomez, M. et al. Complete Dechlorination of this compound by Electrochemical Reduction.[1][2] Environmental Science & Technology.[1][2]

  • Application in Organic Electronics (Morphology/Solubility):

    • HKU Department of EEE. (2021).[1][2] this compound-Induced Donor/Acceptor Vertical Distribution.

  • General Electrochemical Data:

    • PubChem. This compound Compound Summary.

1-Chloronaphthalene as a swelling agent for specific polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Chloronaphthalene (1-CN) as a High-Performance Swelling Agent & Solvent Additive

Abstract

This technical guide details the application of this compound (1-CN) as a specialized swelling agent and high-boiling solvent for two distinct critical applications: High-Temperature Gel Permeation Chromatography (HT-GPC) of ultra-high molecular weight polyethylene (UHMWPE) and Morphology Optimization in organic photovoltaics (OPV). Unlike standard solvents (e.g., TCB or Chlorobenzene), 1-CN offers a unique combination of high boiling point (259°C) and aromatic planarity, allowing it to penetrate semi-crystalline domains at elevated temperatures without rapid evaporation. This guide provides validated protocols for dissolving refractory polyolefins and optimizing vertical phase separation in PM6:Y6 solar cells.

Physicochemical Basis: Why this compound?

1-CN is chosen when standard solvents fail to penetrate the crystalline lamellae of polymers or evaporate too quickly to allow thermodynamic ordering. Its high refractive index also makes it an excellent solvent for light-scattering detection in GPC.

Table 1: Critical Properties of this compound

PropertyValueRelevance to Application
Boiling Point 259–263 °CAllows processing at >160°C (GPC) and slows drying kinetics (OPV).
Density 1.19 g/mLHigh density aids in solvating heavy polymer chains.
Refractive Index (

)
1.633High contrast against polymers (

) for GPC detectors.
Solubility Parameter (

)
~19-20 MPa

Good match for Polyethylene and conjugated polymers (P3HT, PM6).
Flash Point 121 °CRequires high-temperature safety protocols.

Application A: High-Temperature GPC of UHMWPE

Challenge: Ultra-High Molecular Weight Polyethylene (UHMWPE) is semi-crystalline and insoluble in most solvents below 140°C. Incomplete dissolution leads to micro-gels that clog GPC columns and skew molecular weight (MW) data. Solution: 1-CN acts as a swelling agent that transitions into a true solvent at


, disentangling chains without shear degradation.
Protocol 1: Sample Preparation for HT-GPC

Reagents:

  • This compound (HPLC Grade, >98%)

  • Antioxidant: Butylated hydroxytoluene (BHT) or Irganox 1010.

Workflow:

  • Stabilizer Preparation: Prepare a stock solution of 1-CN containing 0.5 g/L BHT .

    • Reasoning: 1-CN can undergo oxidative degradation at 160°C; BHT scavenges free radicals to protect both the solvent and the polymer chain from scission.

  • Weighing: Weigh 2–4 mg of UHMWPE into a 20 mL autosampler vial.

    • Target Concentration: 1–2 mg/mL. Higher concentrations cause viscous fingering; lower concentrations reduce signal-to-noise.

  • Swelling Phase: Add 10 mL of the stabilized 1-CN. Cap loosely. Let stand at room temperature for 30 minutes.

    • Mechanism:[1][2][3][4] Allows solvent to penetrate amorphous regions before heating, preventing "clumping" upon thermal shock.

  • Dissolution: Place vial in a shaker-oven or heated block at 160°C .

    • Agitation: Gentle swirling (approx. 100 rpm). Do not sonicate or stir vigorously with a magnetic bar, as this shears high-MW chains (

      
       Da).
      
    • Time: 2–4 hours. Visual check: Solution must be optically clear with no "fish eyes" (gel particles).

  • Filtration (Critical): Filter hot solution through a 1.0 µm stainless steel or glass fiber filter directly into the GPC injection loop.

    • Note: Avoid nylon filters (may degrade). Filter at temperature to prevent precipitation.

Visual Workflow: HT-GPC Dissolution

GPC_Workflow Step1 Weigh UHMWPE (Target: 1 mg/mL) Step2 Add 1-CN + BHT (Swelling @ 25°C, 30 min) Step1->Step2 Pre-wetting Step3 Thermal Dissolution (160°C, 2-4 hrs, Gentle Agitation) Step2->Step3 Ramp T Step4 Hot Filtration (1.0 µm Glass Fiber) Step3->Step4 Clarification Step5 GPC Injection (Maintain 160°C) Step4->Step5 Analysis

Caption: Workflow for dissolving semi-crystalline UHMWPE using 1-CN, emphasizing the pre-swelling and stabilization steps to prevent degradation.

Application B: Morphology Control in Organic Photovoltaics (OPV)

Challenge: In bulk heterojunction (BHJ) solar cells (e.g., PM6:Y6), rapid evaporation of the primary solvent (Chloroform) "freezes" the morphology before the donor and acceptor can phase-separate into ideal domains. Solution: 1-CN is used as a Solvent Additive (0.5% - 1% v/v) . Its high boiling point means it remains in the wet film after the chloroform evaporates, selectively swelling the donor polymer (PM6) and allowing it to crystallize and stack vertically.

Protocol 2: Additive Blending for PM6:Y6 Devices

Reagents:

  • Host Solvent: Chloroform (CF) or Chlorobenzene (CB).

  • Additive: this compound (1-CN).[2][5][6]

  • Active Materials: PM6 (Donor) and Y6 (Acceptor).[2][7]

Workflow:

  • Solvent Mix: Prepare the solvent mixture before adding polymers.

    • Standard Ratio: 99.5% Chloroform : 0.5% 1-CN (v/v).

    • Optimization: Vary 1-CN from 0.25% to 1.5%. Excess 1-CN (>2%) leads to large aggregates that act as recombination centers.

  • Dissolution: Dissolve PM6:Y6 (1:1.2 weight ratio) in the solvent mix.

    • Concentration: Total solids ~16–20 mg/mL.

    • Stirring: 40°C for 2 hours.

  • Spin Coating: Spin coat the active layer onto the ITO/PEDOT:PSS substrate.

    • Dynamics: The chloroform evaporates in <3 seconds. The 1-CN remains, keeping the film in a "swollen" semi-solid state.

  • Solvent Removal (Vacuum/Annealing):

    • Since 1-CN has a high BP (259°C), it will not evaporate at room temp.

    • Step: Apply a mild thermal anneal (100°C for 10 min) or place in a vacuum chamber to remove residual 1-CN.

    • Result: This slow removal drives vertical phase separation , enriching Y6 at the electron-transport layer interface.

Visual Mechanism: Morphology Evolution

OPV_Mechanism Soln Solution Phase (PM6 + Y6 + CF + 1-CN) Spin Spin Coating (CF Evaporates Rapidly) Soln->Spin Swollen Swollen Gel State (1-CN Plasticizes PM6) Spin->Swollen 1-CN Retained Ordering Thermodynamic Ordering (Vertical Phase Separation) Swollen->Ordering Slow Drying Dry Dry Film (Crystalline Domains) Ordering->Dry Annealing

Caption: 1-CN acts as a kinetic throttle, keeping the film in a swollen state to allow donor/acceptor self-assembly before vitrification.

Safety & Handling (Critical)

This compound is toxic and persistent. Strict adherence to safety protocols is mandatory.

  • Hazard: Causes skin irritation and serious eye irritation. Toxic to aquatic life with long-lasting effects.

  • Engineering Controls: All weighing and dissolution must occur inside a certified chemical fume hood .

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Do not pour down the drain. Collect in halogenated organic solvent waste containers.

References

  • Agilent Technologies. (2015). Analysis of Polyolefins by GPC/SEC: High Temperature GPC Protocols. Retrieved from

  • Yu, Z., et al. (2025).[6][8] Organic photovoltaics: determining the impact of the this compound additive in the PM6:Y6 blends. Energy & Environmental Science.[6] Retrieved from

  • Wang, K., et al. (2021).[7] this compound-Induced Donor/Acceptor Vertical Distribution in Nonfullerene Organic Solar Cells. HKU Dept of Electrical Engineering. Retrieved from

  • Polymer Char. (2023). High Temperature GPC (HT-GPC): A Complete Guide. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7003, this compound. Retrieved from

Sources

Application Note: Synthesis of Grignard Reagents from 1-Chloronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-naphthylmagnesium chloride from 1-chloronaphthalene presents a significant challenge in organometallic chemistry. Unlike its bromide or iodide counterparts, the carbon-chlorine (C-Cl) bond in this compound exhibits a high bond dissociation energy (~95 kcal/mol) and is stabilized by the electron-rich naphthalene ring system. Standard magnesium turnings, even when mechanically activated, frequently fail to initiate oxidative addition, leading to stalled reactions and Wurtz-type homocoupling byproducts.[1]

This Application Note details two field-proven methodologies to overcome this kinetic barrier:

  • Method A (The "Rieke" Route): The use of highly reactive magnesium (Mg*) generated in situ via lithium naphthalenide reduction. This is the gold standard for unreactive aryl chlorides.[1]

  • Method B (The "Turbo" Exchange Route): A halogen-metal exchange protocol using Knochel’s reagent (

    
    -PrMgCl·LiCl), suitable for laboratories avoiding alkali metal reductions.[1]
    

Technical Background & Mechanistic Challenges

The Activation Energy Barrier

The formation of a Grignard reagent is a surface-mediated oxidative addition. For this compound, the passivation of the magnesium surface (oxide layer) and the inherent stability of the C-Cl bond prevent the formation of the radical anion intermediate required for insertion.

  • Standard Mg Turnings: Surface area is too low; oxide layer reforms faster than initiation.[1]

  • Entrainment (e.g., 1,2-dibromoethane): Often insufficient for this compound, resulting only in the consumption of the entrainer.[1]

  • Solution: We must utilize "Atomic" or "Solvated" Magnesium (Method A) or bypass the oxidative addition entirely via Exchange (Method B).

Reaction Pathway Visualization[1]

GrignardPathways Start This compound Mg_Std Standard Mg Turnings (Passivated Surface) Start->Mg_Std Direct Contact Mg_Rieke Rieke Magnesium (Mg*) (High Surface Area/Reactive) Start->Mg_Rieke Method A Knochel i-PrMgCl·LiCl (Turbo Grignard) Start->Knochel Method B Fail No Reaction / Wurtz Coupling Mg_Std->Fail Kinetic Barrier Inter_Rad Radical Anion Pair [Ar-Cl]•- [Mg]•+ Mg_Rieke->Inter_Rad SET (Single Electron Transfer) Ate_Complex Magnesiate Complex [Ar-Mg-Cl-Li]+ Knochel->Ate_Complex Halogen-Metal Exchange Product 1-Naphthylmagnesium Chloride Inter_Rad->Product Oxidative Addition Ate_Complex->Product Equilibrium Shift

Figure 1: Mechanistic pathways comparing standard failure modes with Rieke and Knochel activation strategies.

Method A: Rieke Magnesium Protocol (Recommended)[1][5]

This method generates highly reactive magnesium (


) with a specific surface area of ~106 m²/g, compared to ~0.1 m²/g for turnings.[1] This is the most reliable method for this compound.
Reagents and Equipment
  • Magnesium Chloride (

    
    ):  Anhydrous, 99.9%.[1]
    
  • Lithium Metal: Granules or wire (rinsed with hexane to remove oil).[1]

  • Naphthalene: Acts as an electron carrier (catalytic amount).[1]

  • Solvent: THF (Freshly distilled from Na/Benzophenone or from SPS).[1]

  • Atmosphere: Strictly Argon or Nitrogen (Schlenk line required).[1]

Step-by-Step Protocol
  • Preparation of Mg:*

    • In a flame-dried 3-neck flask equipped with a glass stir rod (magnetic stirring may stall due to slurry thickness), charge Lithium (2.1 equiv) and Naphthalene (0.2 equiv).[1]

    • Add anhydrous THF .[1] Stir until the lithium naphthalenide (dark green/black) forms (~30 mins).

    • Slowly add anhydrous

      
        (1.0 equiv) via a solids addition funnel.[1]
      
    • Observation: The reaction is exothermic.[1] The color will change to a dark grey/black slurry.

    • Stir vigorously for 2–4 hours. This black slurry is the activated Rieke Magnesium (

      
      ).
      
  • Grignard Formation:

    • Cool the

      
       slurry to 0°C.
      
    • Add This compound (0.8 equiv relative to initial

      
      ) dropwise as a solution in THF.
      
    • Note: Do not add all at once; the reaction is highly exothermic once initiated.[1]

    • Allow the mixture to warm to room temperature and stir for 3–6 hours. For stubborn batches, refluxing for 1 hour may be necessary.[1]

  • Filtration (Optional but Recommended):

    • The resulting solution will be black/dark grey.[1] Cannula filter into a fresh Schlenk flask to remove excess metal salts before use.

Method B: Knochel Exchange (Turbo Grignard)[1]

If handling metallic lithium is prohibited by safety protocols, the halogen-metal exchange using


-PrMgCl[1]·LiCl is the alternative.[1][2] Note that for electron-rich aryl chlorides like naphthalene, this equilibrium can be slow.[1]
Reagents[1][4][5][6][7][8][9][10][11]
  • This compound [3][4]

  • 
    -PrMgCl[5][6]·LiCl:  (1.3 M in THF, commercially available).[1]
    
  • Catalyst (Optional): 5 mol%

    
     can accelerate the exchange.[1]
    
Protocol
  • Dissolve This compound (1.0 equiv) in anhydrous THF under Argon.

  • Cool to 0°C.

  • Add

    
    -PrMgCl[1][5][6]·LiCl  (1.1 equiv) dropwise.[1]
    
  • Warm to RT and monitor by GC-MS (quench aliquots with

    
    /
    
    
    
    ).
    • Validation: Look for the disappearance of this compound and the appearance of naphthalene (or deuterated naphthalene).

  • Critical Note: If conversion is <50% after 4 hours, heat to 40°C. The LiCl breaks up polymeric aggregates, increasing the kinetic activity of the magnesium species.[1]

Quality Control: Titration Protocol

You must determine the precise concentration of your synthesized Grignard before use.[1] The colorimetric method using Iodine/LiCl is superior to standard acid-base titrations for organometallics.

The Knochel Titration (Iodine/LiCl)[11][14]
ReagentQuantityRole
LiCl 0.5 M in THFSolubilizes the Mg species
Iodine (

)
~100 mg (weighed precisely)Indicator & Reactant
Grignard Sample VariableAnalyte

Procedure:

  • Flame dry a vial and add the weighed

    
     .
    
  • Add 2–3 mL of the 0.5 M LiCl/THF solution. The solution turns deep brown.[1][7]

  • Add the Grignard reagent dropwise via a microliter syringe while stirring.[1]

  • Endpoint: The brown color disappears instantly upon reaction.[1] The endpoint is reached when the solution becomes completely colorless (or slightly yellowish if the Grignard itself is colored).

Calculation:


[1]

Comparison of Methods

FeatureMethod A: Rieke MgMethod B: Knochel Exchange
Success Rate (1-Cl-Naph) High (>90%) Moderate (Substrate dependent)
Reaction Time 4–6 Hours2–12 Hours
Safety Profile Low (Pyrophoric Li, Exotherms)High (Commercial reagents)
Atom Economy HighLow (Sacrificial i-Pr group)
Equipment Schlenk Line + Solids AdditionStandard Syringe Technique

Safety & Handling (E-E-A-T)

  • Pyrophoric Hazard: Rieke Magnesium is highly pyrophoric when dry.[1] Never let the slurry dry out on a filter frit.[1] Quench all residues with isopropanol under an inert atmosphere before disposal.[1]

  • This compound: Toxic and persistent.[1] All work must be performed in a fume hood.[1]

  • Exotherm Control: The initiation of the Grignard reaction is autocatalytic. Always have an ice bath ready.[1][8] If the reaction does not start after adding 10% of the halide, STOP . Do not add more halide.[1] Apply heat or add a crystal of iodine to initiate, then resume addition.[1]

References

  • Rieke, R. D., & Bales, S. E. (1974).[1] Activated metals.[1][9] IV. Preparation and reactions of highly active magnesium.[1][9][10] Journal of the American Chemical Society, 96(6), 1775–1781.[1] Link[1]

  • Krasovskiy, A., & Knochel, P. (2004).[1][6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[6] Angewandte Chemie International Edition, 43(25), 3333–3336.[1] Link[1]

  • Krasovskiy, A., & Knochel, P. (2006).[1] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[1][11] Synthesis, 2006(5), 890–891.[1] Link

  • Organic Chemistry Portal. (n.d.).[1] Preparation of Grignard Reagents. Link

Sources

Troubleshooting & Optimization

Separation Science Support Hub: Chloronaphthalene Isomer Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CN-ISO-001 Topic: Purification of 1-Chloronaphthalene (1-CN) from 2-Chloronaphthalene (2-CN) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2][3]

Diagnostic & Triage: Why Standard Methods Fail[1][2][3]

User Query: "I have a mixture of this compound and 2-chloronaphthalene. I've tried fractional distillation twice, but the purity of the 1-chloro isomer isn't improving significantly. What is wrong with my column?"

Scientist Response: Your distillation column is likely functioning correctly, but you are fighting unfavorable thermodynamics. The separation of 1-CN and 2-CN is a classic example where boiling point (BP) is a poor discriminator, but melting point (MP) is highly effective.[1][2][3]

The Physical Property Mismatch

Review the data below. The boiling point delta (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


BP) is negligible for standard lab rectification, while the melting point delta (

MP) is massive.[3]
PropertyThis compound (Target)2-Chloronaphthalene (Impurity)

(Difference)
Physical State (RT) Liquid Solid Phase Mismatch
Boiling Point ~259 °C~256 °C~3 °C (Too close)
Melting Point -2.3 °C59.5 °C>60 °C (Ideal)

Core Protocol: Fractional Freezing / Crystallization[1][2][3]

Objective: Isolate liquid 1-CN by crashing out the solid 2-CN impurity.

Method A: Melt Crystallization (Solvent-Free)

Best for crude mixtures with >10% 2-CN contamination.[1][2][3]

  • Chill: Place the crude mixture in a jacketed vessel.

  • Seed: Cool slowly to 10°C. If no solids appear, add a seed crystal of pure 2-CN (or scratch the glass) to induce nucleation.

  • Equilibrate: Lower temperature to 0°C. 2-CN will crystallize out as white needles/plates.[1][2][3]

  • Filter: Use a vacuum filtration setup with a chilled funnel.[1][2][3]

    • Solid Retentate: Enriched 2-CN (Save for re-purification if needed).

    • Liquid Filtrate: Enriched 1-CN.

  • Cycle: Repeat the cooling of the filtrate to -5°C or -10°C to crash out remaining 2-CN.

Method B: Solvent-Assisted Crystallization (Polishing)

Best for high-purity requirements (>98%) to prevent "entrapment" of 1-CN in the 2-CN crystal lattice.[1][2]

Solvent System: Methanol or Ethanol (95%).[1][2][3] Rationale: 2-CN has steep solubility dependence on temperature in alcohols; 1-CN remains miscible/soluble at lower temperatures.[1][2][3]

  • Dissolution: Mix the 1-CN enriched oil with Methanol (1:1 v/v ratio).

  • Deep Freeze: Cool the solution to -15°C (using an ethylene glycol bath or freezer).

  • Precipitation: 2-CN will precipitate heavily.[1][2][3]

  • Filtration: Cold filtration is critical.[1][2][3] Do not let the filter cake warm up, or 2-CN will redissolve.[1][2][3]

  • Solvent Removal: Rotary evaporate the filtrate to recover pure 1-CN.[1][2][3]

Workflow Visualization

The following diagram outlines the decision logic for purifying this isomer pair.

G Start Crude Mixture (1-CN + 2-CN) Analysis Measure Composition (GC/HPLC) Start->Analysis Decision Is 2-CN > 5%? Analysis->Decision Distill STOP: Distillation Ineffective Decision->Distill User attempts distillation MeltCryst Melt Crystallization (Cool to 0°C) Decision->MeltCryst Yes (High Impurity) SolventCryst Solvent Crystallization (MeOH at -20°C) Decision->SolventCryst No (Polishing) Filter1 Cold Filtration MeltCryst->Filter1 Filter1->SolventCryst Filtrate Waste Solid 2-CN (Byproduct) Filter1->Waste Solid Filter2 Cold Filtration SolventCryst->Filter2 Final Pure 1-CN (Liquid) Filter2->Final Filtrate (Evaporate Solvent) Filter2->Waste Solid

Figure 1: Logical workflow for separating Chloronaphthalene isomers based on phase-change thermodynamics.

Troubleshooting & FAQs

Q: I cooled the mixture to -20°C, and the whole thing solidified. Did I ruin it? A: You likely hit the eutectic point or simply froze the 1-CN (which freezes around -20°C to -23°C).[1][2]

  • Fix: Allow the mass to warm slowly to 0°C. The 1-CN will melt first (becoming liquid), while the 2-CN remains solid (MP ~60°C).[1][2] Filter immediately once you have a slush.[1][2][3]

Q: Can I use Zeolites for this? A: Yes, but it is an advanced technique.[1][2][3] Zeolites like ZSM-5 or Faujasite can separate isomers based on molecular shape (kinetic diameter).[1][2][3] The 2-isomer is more linear and adsorbs differently than the 1-isomer.[1][2] However, for batch purification of gram/kilogram quantities, crystallization is robust, cheaper, and requires less specialized equipment.[2][3]

Q: Why does my 1-CN still have a yellow tint? A: Color usually comes from trace polychlorinated naphthalenes or oxidation products, not the 2-CN isomer (which is white/colorless).[1][2][3]

  • Fix: A quick flash chromatography plug (Silica gel, Hexanes) or a vacuum distillation after you have removed the 2-CN will fix the color.[1][2][3] (Distillation works fine for removing heavy tars, just not for separating the isomers).[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7003, this compound.[1][2][3] Retrieved from [Link][1][2][3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7056, 2-Chloronaphthalene.[1][2][3] Retrieved from [Link][1][2][3]

  • Kumai, K. et al. (1991). Process for the preparation of 2-chloro- or 2-bromo-naphthalene.[1][2][3][4] U.S. Patent 5,043,493.[1][2][3] (Describes the equilibrium and crystallization separation of isomers). Retrieved from

  • O'Neil, M.J.[1][2][3] (Ed.).[1][2][3][4][5][6][7] (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[2][3] 13th Edition.[1][2][3] Merck and Co., Inc.[2][3] (Source of MP/BP data confirming separation feasibility).

Sources

optimizing the concentration of 1-Chloronaphthalene as a solvent additive

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers in materials science and organic electronics. It focuses on the critical application of 1-Chloronaphthalene (CN) as a solvent additive for morphology control in bulk heterojunction (BHJ) systems.[1][2][3]

Executive Summary: The Role of CN

This compound (CN) is a high-boiling point (


) solvent additive widely used in the processing of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[4] Its primary function is to decouple the film-drying kinetics  from the crystal nucleation process .

By lingering in the wet film after the primary solvent (e.g., Chloroform or Chlorobenzene) has evaporated, CN maintains the solubility of specific components (often the electron acceptor, like PCBM or Y6), allowing the polymer donor to self-assemble into ordered, crystalline domains. This prevents the "freezing" of a disordered morphology that occurs during rapid evaporation.

Mechanism of Action

To optimize CN, you must understand the differential evaporation mechanism . The following diagram illustrates how CN facilitates phase separation during the spin-coating or blade-coating process.

CN_Mechanism cluster_0 Critical Optimization Window Solution Precursor Solution (Donor + Acceptor + Primary Solvent + CN) Deposition Deposition (Spin/Blade Coating) Solution->Deposition Stage1 Stage 1: Rapid Drying (Primary Solvent Evaporates) Deposition->Stage1 t < 5s Stage2 Stage 2: CN-Rich Wet Film (Supersaturation & Self-Assembly) Stage1->Stage2 CN remains Solid Solid Film (Crystalline Domains) Stage2->Solid Slow CN removal

Figure 1: The temporal evolution of film formation.[4] CN extends 'Stage 2', providing the thermodynamic time window necessary for polymer crystallization.

Troubleshooting Guide & FAQs

This section addresses specific failure modes observed in the lab.

Issue 1: The "Fish-Eye" or De-wetting Defect

Symptom: The cured film shows macroscopic pinholes, crater-like defects, or retraction from the substrate edges. Root Cause: Excessive Additive Concentration. While CN improves crystallinity, it has high surface tension (


). If the concentration exceeds the miscibility limit of the host polymer, CN droplets will phase-separate macroscopically, causing de-wetting.
  • Corrective Action:

    • Reduce CN Concentration: Step down by 0.5% increments (e.g., if at 3%, try 2.5%).

    • Substrate Surface Energy: Ensure your substrate (e.g., ITO/PEDOT:PSS) is freshly plasma-treated to increase wettability.

Issue 2: Low Fill Factor (FF) & High Series Resistance

Symptom: The device works, but the Fill Factor is low (<60%), and series resistance (


) is high.
Root Cause: Residual Solvent Trapping. 
CN’s high boiling point means it does not evaporate completely at room temperature. Residual CN acts as a plasticizer and a charge trap, hindering charge transport.
  • Corrective Action (The Methanol Soak):

    • Protocol: After spin-coating, immerse the active layer film in pure Methanol (MeOH) for 30–60 seconds.

    • Why: MeOH is miscible with CN but is a non-solvent for most active layer polymers. It extracts the CN without dissolving the film.

    • Alternative: Vacuum anneal at

      
       Torr for 1 hour.
      
Issue 3: Macroscopic Phase Separation (Hazy Films)

Symptom: The film looks cloudy or hazy to the naked eye. Root Cause: Overshoot of Domain Size. The CN kept the film "wet" for too long, allowing the donor and acceptor domains to grow larger than the exciton diffusion length (~10-20 nm).

  • Corrective Action:

    • Reduce CN concentration immediately.

    • Increase the spin speed slightly to accelerate the removal of the primary solvent, triggering nucleation earlier.

Optimization Protocol: The Concentration Sweep

Do not rely on literature values blindly; optimal concentration depends heavily on the molecular weight of your specific polymer batch.

Materials Required
  • Host Solvent: Chlorobenzene (CB) or Chloroform (CF).[5]

  • Additive: this compound (Anhydrous, 99%+).

  • Pipettes: Micropipettes capable of

    
     precision.
    
Step-by-Step Workflow

Step 1: Stock Solution Preparation Directly pipetting


 of CN into 

of solution is inaccurate due to viscosity.
  • Create a "Master Mix": Prepare a 10% (v/v) stock solution of CN in your host solvent (e.g., 100

    
     CN + 900 
    
    
    
    CB).

Step 2: The Sweep (0% to 4%) Prepare 5 vials of your donor:acceptor blend. Spike them using the Master Mix to achieve:

  • 0% (Control): Rapid drying, likely amorphous.

  • 0.5%: Slight ordering.

  • 1.0%: Often the "Goldilocks" zone for high-performance polymers like PM6:Y6 [1].

  • 2.0%: Aggressive crystallization.

  • 4.0%: Saturation point (risk of defects).

Step 3: Characterization Table Record the following metrics for each concentration.

CN Conc.[3][6][7] (v/v)Visual AppearanceAFM Roughness (RMS)Device PCE (%)Interpretation
0.0% Clear, featureless< 1.0 nmLowInsufficient phase separation.
1.0% Clear, uniform1.5 - 2.5 nmPeak Optimal interpenetrating network.
3.0% Hazy / Cloudy> 5.0 nmLowDomains too large (Exciton recombination).
5.0% Pinholes / RetractionN/A (Short Circuit)FailMacroscopic phase separation.

Advanced Visualization: Optimization Logic

Use this decision tree to guide your daily experiments.

Optimization_Logic Start Start Optimization (1% v/v CN) CheckVisual Visual Inspection Start->CheckVisual IsHazy Is Film Hazy? CheckVisual->IsHazy IsClear Film is Clear IsHazy->IsClear No ReduceCN Action: Reduce CN (Try 0.5%) IsHazy->ReduceCN Yes MeasurePCE Measure Device Efficiency IsClear->MeasurePCE LowFF Low Fill Factor? MeasurePCE->LowFF RemoveResidue Action: Methanol Soak or Vacuum Dry LowFF->RemoveResidue Yes (Traps) IncreaseCN Action: Increase CN (Try 1.5%) LowFF->IncreaseCN No (Poor Morphology) Success Optimal Morphology RemoveResidue->Success IncreaseCN->Success

Figure 2: Decision tree for troubleshooting solvent additive concentrations.

Safety & Handling

  • Toxicity: CN is an organochlorine.[8] It is toxic by inhalation and skin contact.

  • PPE: Use Viton or Nitrile gloves. Latex provides insufficient protection against chlorinated aromatics.

  • Disposal: Must be segregated into Halogenated Waste streams. Do not mix with general organic waste solvents (acetone/ethanol) if your facility separates halogenated/non-halogenated waste.

References

  • RSC Publishing. (2025). Organic photovoltaics: determining the impact of the this compound additive in the PM6:Y6 blends. Energy & Environmental Science. Link

  • National Institutes of Health (NIH). (2025). Achieving High-Efficiency and Stability in Organic Photovoltaics by Mastering the Active Layer Morphology. Link

  • American Chemical Society (ACS). (2022). In Situ Optical Spectroscopy Demonstrates the Effect of Solvent Additive in the Formation of All-Polymer Solar Cells. Link

  • ResearchGate. (2013). Thin Film Morphology Control via a Mixed Solvent System for High-Performance Organic Thin Film Transistors. Link

Sources

Technical Support Center: Managing 1-Chloronaphthalene Solution Viscosity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for managing the viscosity of 1-chloronaphthalene solutions. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a compound with unique refractive and solvent properties, precise control over its viscosity is often critical for experimental success. This guide provides in-depth, field-proven insights into common challenges and their solutions, moving beyond simple procedural lists to explain the underlying scientific principles.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound.

Q1: What is this compound, and why is its viscosity a critical parameter?

A1: this compound is a colorless, oily, and viscous aromatic organochlorine compound.[1][2] Its high refractive index makes it valuable in optical applications, such as immersing crystals for refractive index measurement.[3] In many applications, including its use as a solvent for oils, fats, and other compounds, its viscosity is a critical parameter that dictates fluid handling, dispensing accuracy, coating thickness, and reaction kinetics.[3] Uncontrolled viscosity can lead to inconsistent results and processing difficulties.

Q2: What is the typical viscosity of pure this compound?

A2: The viscosity of pure this compound is approximately 2.9 to 3.0 centipoise (cP) at 25°C (77°F). One source notes a viscosity of 35 Saybolt Universal Seconds (SUS) at 25°C, which is a different unit of measurement but confirms its viscous nature relative to water.[2] It is important to note that viscosity is highly dependent on temperature.

Q3: How does temperature influence the viscosity of this compound solutions?

A3: Like most liquids, the viscosity of this compound is inversely proportional to temperature. As the temperature increases, its viscosity decreases.[4] This is because thermal energy increases the kinetic energy of the molecules, allowing them to overcome intermolecular forces of attraction more easily and flow more readily. This principle is a primary method for viscosity modulation in experimental setups.

Q4: What solvents are compatible with this compound for dilution?

A4: this compound has poor solubility in water but is readily soluble in many organic solvents.[1][2] Compatible solvents for reducing viscosity include chlorinated and aromatic solvents, petroleum ethers, benzene, and alcohols.[2] For specific applications requiring significant viscosity reduction, mixing with small amounts of low-viscosity alkanes can be highly effective.[5]

Q5: What are the essential safety precautions for handling this compound?

A5: this compound is a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6][7] It is also classified as toxic to aquatic life with long-lasting effects.[1][6] When handling, always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.[7] Store it separately from strong oxidants.[1]

Troubleshooting Guide: Viscosity-Related Issues

This section provides a structured, question-and-answer guide to troubleshoot specific problems you may encounter during your experiments.

Issue 1: Solution is Too Viscous for Application

Q: My this compound solution is too thick to be dispensed accurately by my automated liquid handler (or for spin coating, etc.). How can I effectively lower its viscosity?

A: High viscosity is a common challenge that can be addressed through several validated methods. The optimal choice depends on the constraints of your experiment.

Root Cause Analysis & Solutions:

  • Thermal Modulation (Increasing Temperature):

    • Causality: Increasing the temperature of the solution provides molecules with more kinetic energy, reducing intermolecular forces and thus decreasing viscosity. This is often the simplest and cleanest method as it introduces no new chemical components.

    • Action: Gently warm the solution using a calibrated water bath or heating mantle. Monitor the temperature closely to avoid solvent evaporation or solute degradation. Determine the optimal temperature that achieves the target viscosity without compromising the experiment.

  • Dilution with a Low-Viscosity Solvent:

    • Causality: Introducing a miscible, low-viscosity solvent reduces the overall concentration of this compound and any dissolved solutes, leading to a decrease in the bulk viscosity of the solution.

    • Action: Select a co-solvent that is compatible with your experimental system and has a significantly lower viscosity. Alkanes (e.g., decane) are excellent choices for drastically reducing viscosity.[5] Aromatic solvents like toluene or xylene are also effective. Add the co-solvent incrementally, mixing thoroughly and measuring the viscosity at each step until the desired level is reached.

    • Self-Validation: Always run a control experiment with the chosen co-solvent to ensure it does not interfere with your downstream analysis or reaction.

  • Solute Concentration Adjustment:

    • Causality: The viscosity of a solution is often directly related to the concentration of the dissolved solute. Higher concentrations can lead to increased molecular entanglement and higher viscosity.

    • Action: If your protocol allows, consider reducing the concentration of the solute. This is a straightforward way to decrease viscosity but may require adjusting other experimental parameters to compensate for the lower solute amount.

G Start High Viscosity Detected CheckTemp Can Experiment Tolerate Higher Temperature? Start->CheckTemp Heat Action: Increase Temperature Monitor Viscosity CheckTemp->Heat Yes CheckSolvent Is Adding a Co-Solvent Permissible? CheckTemp->CheckSolvent No Resolved Viscosity Optimized Heat->Resolved Dilute Action: Add Low-Viscosity Co-Solvent (e.g., Alkane) Validate Compatibility CheckSolvent->Dilute Yes CheckConc Can Solute Concentration Be Lowered? CheckSolvent->CheckConc No Dilute->Resolved LowerConc Action: Reduce Solute Concentration CheckConc->LowerConc Yes ReEvaluate Re-evaluate Experimental Constraints CheckConc->ReEvaluate No LowerConc->Resolved

Caption: Workflow for diagnosing and resolving high viscosity issues.

Issue 2: Inconsistent Viscosity Readings Between Batches

Q: I am preparing multiple batches of the same this compound solution, but my viscosity measurements are not reproducible. What are the likely causes?

A: Lack of reproducibility points to unaccounted-for variables in your preparation or measurement process. A systematic check is required.

Root Cause Analysis & Solutions:

  • Temperature Fluctuations:

    • Causality: As established, viscosity is highly sensitive to temperature. A difference of even a few degrees between measurements can cause significant viscosity shifts.

    • Action: Ensure all viscosity measurements are performed at a consistent, recorded temperature. Use a temperature-controlled water bath for your viscometer to guarantee thermal equilibrium for every sample.

  • Inaccurate Component Measurement:

    • Causality: Small errors in the mass or volume of this compound, solutes, or co-solvents will alter concentrations and, consequently, viscosity.

    • Action: Use calibrated analytical balances and volumetric glassware (or calibrated pipettes) for all components. Double-check all calculations before preparing the solutions.

  • Solvent Evaporation:

    • Causality: this compound has a relatively low vapor pressure, but co-solvents may be more volatile.[1] Evaporation of any component will change the solution's composition and increase its viscosity.

    • Action: Keep solutions in sealed containers whenever possible. Minimize the time solutions are exposed to the atmosphere, especially if they are being heated or stirred.

  • Contamination:

    • Causality: The introduction of contaminants (e.g., water, particulates, residual cleaning solvents) can unpredictably alter the viscosity of the solution.

    • Action: Ensure all glassware is scrupulously clean and dry before use. Use high-purity grade this compound and solvents.

G Viscosity Solution Viscosity Temp Temperature Temp->Viscosity inversely proportional Conc Solute Concentration Conc->Viscosity directly proportional Solvent Co-Solvent Properties Solvent->Viscosity influences

Caption: Key factors influencing the viscosity of a solution.

Experimental Protocols
Protocol 1: Viscosity Measurement using an Ostwald (Capillary) Viscometer

This protocol provides a self-validating method for determining the kinematic viscosity of a this compound solution relative to a standard (e.g., water).

Materials:

  • Ostwald viscometer

  • Temperature-controlled water bath

  • Calibrated stopwatch

  • Volumetric pipettes

  • This compound solution

  • Reference fluid with known viscosity and density (e.g., deionized water)

  • Cleaning solvents (e.g., acetone, isopropanol)

Procedure:

  • Viscometer Cleaning & Preparation:

    • Thoroughly clean the viscometer with appropriate solvents to remove any residues, followed by a final rinse with acetone.

    • Dry the viscometer completely by passing a gentle stream of clean, dry air through it.

    • Validation Step: A properly cleaned viscometer will allow for uniform wetting of the capillary walls.

  • Temperature Equilibration:

    • Mount the viscometer vertically in the temperature-controlled water bath.

    • Allow at least 15-20 minutes for the viscometer to reach thermal equilibrium with the bath.

  • Reference Fluid Measurement:

    • Using a volumetric pipette, introduce a precise volume of the reference fluid (water) into the larger bulb of the viscometer.

    • Using a pipette bulb, draw the liquid up through the capillary until it is above the upper fiducial mark.

    • Release the suction and start the stopwatch precisely as the liquid meniscus passes the upper mark.

    • Stop the stopwatch precisely as the meniscus passes the lower mark. This is the efflux time (t₂).

    • Repeat this measurement at least three times. The times should agree within 1-2%.

    • Validation Step: Consistent efflux times indicate proper technique and a clean instrument.

  • Sample Fluid Measurement:

    • Clean and dry the viscometer as in Step 1.

    • Introduce the same precise volume of your this compound solution into the viscometer.

    • Repeat the measurement process described in Step 3 to determine the efflux time (t₁) for your sample.

    • Validation Step: Again, ensure at least three consistent readings are obtained.

  • Calculation:

    • The viscosity of your sample (η₁) can be calculated using the following relation: η₁ / η₂ = (ρ₁ * t₁) / (ρ₂ * t₂) Where:

      • η₂ = Viscosity of the reference fluid (known)

      • ρ₁ = Density of your sample solution (must be measured separately)[8]

      • ρ₂ = Density of the reference fluid (known)

      • t₁ = Average efflux time of your sample

      • t₂ = Average efflux time of the reference fluid

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇Cl[1]
Molar Mass 162.62 g/mol [3][6]
Appearance Colorless, oily liquid[1][2]
Boiling Point 259 - 263 °C (498 - 505 °F)[3][6]
Melting Point -2.3 °C (27.9 °F)[1]
Density ~1.194 g/cm³ at 20°C[6]
Flash Point 121 °C (250 °F)[1][3][6]
Water Solubility Poor (0.02 g/100mL at 25°C)[1]
References
  • Preparation and Analysis of this compound for Highly Refractive Electrowetting Optics. Langmuir.[Link]

  • International Chemical Safety Card (ICSC) 1707 for this compound. INCHEM.[Link]

  • This compound Entry in PubChem Database. National Center for Biotechnology Information.[Link]

  • This compound - Wikipedia. Wikipedia.[Link]

  • Accurate Experimental Structure of 1‐Chloronaphthalene. University of Valladolid Institutional Repository.[Link]

  • Gas-Phase Structure of this compound. ChemistryViews.[Link]

  • Measuring Viscosity - Activity. TeachEngineering.[Link]

Sources

1-Chloronaphthalene (1-CN) Dechlorination Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Dechlorination Protocols & Troubleshooting

Introduction: The 1-CN Challenge

Welcome to the technical support hub for 1-Chloronaphthalene (1-CN) remediation and functionalization.

Scientist's Note: 1-CN presents a unique challenge compared to its isomer, 2-chloronaphthalene. The chlorine atom at the


-position (C1) experiences peri-interaction with the proton at C8. While this steric strain slightly weakens the C-Cl bond (making it theoretically more reactive toward oxidative addition), it also hinders the planar adsorption required for many heterogeneous catalytic surfaces.

This guide prioritizes Catalytic Hydrodechlorination (HDC) as the primary method for synthetic applications, while covering Mechanochemical and Biological methods for remediation contexts.

Module 1: Catalytic Hydrodechlorination (HDC)

Best for: Synthesis, Drug Development, Controlled Defunctionalization

The industry standard utilizes Palladium on Carbon (Pd/C) with hydrogen gas. However, users frequently report rapid catalyst deactivation or over-reduction (forming tetralin).

Standard Operating Procedure (Liquid Phase)
  • Catalyst: 5-10 wt% Pd/C (highly dispersed).

  • Solvent: Methanol or Ethanol (Polar protic solvents facilitate HCl removal).

  • Base (Critical): NaOH or Triethylamine (

    
    ). Without base, the HCl byproduct poisons the Pd surface immediately.
    
  • Pressure: 1–5 bar

    
    .
    
  • Temperature: 25–50°C.

Troubleshooting Guide: HDC Issues

Ticket #HDC-01: "The reaction starts fast but stops at 30% conversion."

  • Diagnosis: Catalyst Poisoning by HCl.

  • Root Cause: As 1-CN dechlorinates, it releases HCl. If the local concentration of HCl exceeds the buffering capacity of your base,

    
     ions competitively adsorb onto Pd active sites, blocking 
    
    
    
    activation.
  • Solution: Increase the molar equivalent of base to 1.1–1.5x relative to 1-CN. Switch to a stronger base (NaOH) if using a weak organic base.

Ticket #HDC-02: "I am getting Tetralin instead of Naphthalene."

  • Diagnosis: Over-Hydrogenation (Ring Saturation).

  • Root Cause: Naphthalene (the product) is susceptible to hydrogenation on Pd surfaces, especially once the chlorinated substrate is depleted.

  • Solution:

    • Monitor Kinetics: Stop the reaction immediately upon consumption of 1-CN.

    • Change Catalyst: Switch to Pd/Al₂O₃ or add a modifier like Sulfur or Quinoline to poison the sites responsible for ring hydrogenation (similar to Rosenmund reduction logic).

Visualization: HDC Mechanism & Failure Points

HDC_Mechanism Start Reactants (1-CN + H2) Ads Adsorption on Pd (Steric Strain at C1) Start->Ads Diffusion Insert Oxidative Addition (Pd-Cl-Ar Complex) Ads->Insert C-Cl Cleavage HCl_Poison RISK: HCl Poisoning (Blocks Active Sites) Insert->HCl_Poison No Base Present Prod Product (Naphthalene) Insert->Prod Reductive Elimination Over_Red RISK: Ring Saturation (Forms Tetralin) Prod->Over_Red Extended Reaction Time

Figure 1: Catalytic cycle of 1-CN hydrodechlorination showing critical failure pathways (Red) that require user intervention.

Module 2: Mechanochemical Destruction (MCD)

Best for: Waste Remediation, Soil Treatment, Solvent-Free Processing

When 1-CN is a contaminant in solid matrices (e.g., soil or sludge), solubility issues make HDC impractical. MCD uses high-energy ball milling to mineralize the chlorine.

Protocol: Planetary Ball Milling
  • Reagent: Co-milling with CaO (Calcium Oxide) or Mg/Fe powders.

  • Ratio: 1:10 to 1:40 (Pollutant:Reagent).

  • Speed: >600 rpm.

  • Atmosphere: Air or Argon (Argon prevents oxidative byproducts).

FAQ: Mechanochemistry

Q: Why is the reaction vessel heating up excessively?

  • A: This is expected. The kinetic energy of the balls converts to heat and plasma-like localized hotspots (>1000°C for microseconds). This energy breaks the C-Cl bond (

    
    ).
    
    • Warning: Ensure your milling jars (agate or stainless steel) can withstand the thermal stress. Pause milling every 30 mins to cool.

Q: Can I use Silica (


) instead of CaO? 
  • A: No.

    
     is abrasive but chemically inert regarding Cl capture. CaO  acts as a "sacrificial base," reacting with the liberated Cl to form stable 
    
    
    
    . Without a chemical trap, the Cl radicals will recombine with the organic backbone.

Module 3: Electrochemical & Biological Methods

Best for: Green Chemistry, Specificity[1]

Electrochemical Reduction (The "Mediator" Trick)

Direct reduction of 1-CN at an electrode often requires very negative potentials.

  • Technique: Use a Mediator .[2]

  • The Hack: Add a catalytic amount of Naphthalene to the electrolyte.

  • Mechanism: The electrode reduces Naphthalene to its radical anion (

    
    ). This anion transfers an electron to 1-CN in the bulk solution, cleaving the C-Cl bond and regenerating Naphthalene. This allows the reaction to proceed at a lower overpotential.
    
Bioremediation (Fungal Degradation)[3][4]
  • Organism: White-rot fungi (Phlebia lindtneri).[3]

  • Pathway: Unlike bacteria that often attack the non-chlorinated ring, P. lindtneri uses cytochrome P-450 monooxygenases to attack the chlorinated ring directly, forming chloronaphthols before ring cleavage.

Summary of Techniques

TechniquePrimary ReagentKey AdvantageMajor Limitation
HDC (Catalytic) Pd/C +

High speed, clean productCatalyst poisoning, cost of Pd
Mechanochemical CaO + Ball MillSolvent-free, handles solidsEnergy intensive, batch only
Photochemical UV + SolventRoom temp operationLow quantum yield, solvent interference
Electrochemical Electrode + MediatorHigh selectivityLow throughput, electrolyte disposal

Troubleshooting Logic Tree

Use this flow to diagnose low yields in your experiments.

Troubleshooting Start Issue: Low Yield (<50%) Check_Phase Check Reaction Phase Start->Check_Phase Check_Base Is Base Equivalent > 1.1? Check_Phase->Check_Base Liquid (HDC) Action_Solvent Change Solvent (Fixes Solubility/Radical Scavenging) Check_Phase->Action_Solvent Photochemical Check_Prod Analyze Product Distribution Check_Base->Check_Prod Yes Action_Base Add NaOH/Et3N (Fixes HCl Poisoning) Check_Base->Action_Base No Action_Select Reduce Rxn Time (Fixes Over-reduction) Check_Prod->Action_Select Tetralin Detected Check_Prod->Action_Solvent Unreacted 1-CN

Figure 2: Decision matrix for diagnosing low conversion or poor selectivity in 1-CN dechlorination.

References

  • Martin-Martinez, M., et al. (2015). "Deactivation behavior of Pd/C and Pt/C catalysts in the gas-phase hydrodechlorination." Applied Catalysis B: Environmental. Link

  • Matsunaga, A., & Yasuhara, A. (2003). "Complete Dechlorination of this compound by Electrochemical Reduction With Naphthalene Radical Anion as Mediator." Environmental Science & Technology.[2] Link

  • Mori, T., et al. (2003). "Biodegradation of chloronaphthalene and polycyclic aromatic hydrocarbons by the white-rot fungus Phlebia lindtneri."[3] Applied Microbiology and Biotechnology. Link

  • Zhang, K., et al. (2012). "Mechanochemical destruction of halogenated organic pollutants: A review." Journal of Hazardous Materials. Link

  • Gomez-Sainero, L.M., et al. (2000). "Hydrodechlorination of chloromethanes with Pd on activated carbon catalysts." Catalysis Today. Link

Sources

Technical Support Center: Optimizing Organic Solar Cells with 1-Chloronaphthalene (CN)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Morphology Optimization & Defect Resolution in BHJ Active Layers Assigned Specialist: Senior Application Scientist, Photovoltaics Division

Executive Summary: The Role of 1-Chloronaphthalene

You are likely here because your Bulk Heterojunction (BHJ) devices are exhibiting poor Fill Factors (FF), "S-shaped" J-V curves, or inconsistent efficiencies.

This compound (CN) is a high-boiling point (


) solvent additive used to manipulate the nanomorphology of the active layer. Unlike 1,8-diiodooctane (DIO), which can act as a photo-acid and degrade device stability, CN provides a more stable route to optimizing phase separation. It functions by selectively dissolving specific components (often the acceptor, e.g., PCBM or Y6) and delaying their crystallization during the spin-coating process, preventing the formation of excessive aggregates.

Module 1: Formulation & Solubility Engineering

Q: What is the optimal concentration of CN for my blend?

A: The "Goldilocks" zone for CN is typically 0.5% to 3.0% by volume relative to the host solvent (e.g., Chlorobenzene or Chloroform).

  • < 0.5%: Insufficient to delay crystallization; the film "freezes" too quickly, locking in a non-ideal, mixed morphology.

  • > 3.0%: Leads to "macro-phase separation." The acceptor domains grow too large (

    
    ), exceeding the exciton diffusion length, which drastically reduces Short-Circuit Current (
    
    
    
    ).

Protocol: Perform a concentration sweep at 0.5% intervals. Observe the film clarity; a hazy film indicates you have exceeded the solubility limit, causing macro-crystallization.

Q: Why should I use CN instead of DIO?

A: While DIO often yields slightly higher initial efficiencies, it compromises long-term stability.

  • Mechanism: DIO residues can form iodine radicals under UV light, chemically attacking the polymer backbone (photo-acidity).[1][2]

  • CN Advantage: CN is chemically inert in this context. It does not induce photo-acidic degradation, making it superior for devices where lifetime (

    
    ) is a priority.
    

Module 2: Deposition & Morphology Control

Q: How does CN actually improve the film structure?

A: Recent studies indicate CN does more than just control domain size; it critically tunes the vertical phase distribution .

  • Without CN: Donors and acceptors may mix randomly or accumulate at the wrong interfaces.

  • With CN: It promotes a gradient where the donor enriches near the Anode (ITO/PEDOT:PSS) and the acceptor enriches near the Cathode. This reduces surface recombination and improves charge extraction.

Visualization: Vertical Phase Separation Mechanism

The following diagram illustrates how CN prevents "trapped" charges by optimizing vertical stratification.

VerticalPhaseSeparation cluster_0 Without Additive (Rapid Drying) cluster_1 With this compound (Delayed Drying) Mixed Random Mixing (Isotropic) Traps Charge Recombination (Isolated Islands) Mixed->Traps Result Solubility Selective Solubility (Acceptor stays dissolved) Migration Vertical Stratification (Donor->Anode / Acceptor->Cathode) Solubility->Migration During Spin Coating Transport Efficient Charge Extraction Migration->Transport Result

Figure 1: CN delays drying, allowing thermodynamic self-assembly into a vertically stratified structure favorable for charge transport.

Module 3: Post-Processing & Defect Resolution

Q: My J-V curves show an "S-shape" (kink) near . What is wrong?

A: This is the classic signature of residual solvent . Because CN has a high boiling point (


), it does not evaporate during spin coating. Residual CN acts as an electrical trap, creating an extraction barrier.

Troubleshooting Protocol: Residual Solvent Removal You must actively remove the additive. Simple air drying is insufficient.

  • Spin Coating: Deposit active layer (e.g., 2000 rpm, 60s).

  • Vacuum Drying (Critical): Place films in a vacuum chamber (

    
    ) for 20–60 minutes immediately after spinning.
    
  • Alternative (Methanol Wash): For some polymer systems, spin-washing with methanol (a non-solvent for the active layer but miscible with CN) can extract the additive.

Q: My Fill Factor (FF) is stuck below 60%.

A: If vacuum drying didn't fix it, you likely have over-aggregation .

  • Diagnosis: Check the film under an Atomic Force Microscope (AFM).

  • Root Cause: If RMS roughness is

    
     or you see large crystal needles, the CN concentration was too high, or the drying time was too long.
    
  • Fix: Reduce CN concentration by 0.5% or increase spin speed to accelerate host solvent evaporation.

Visualization: Optimized Fabrication Workflow

FabricationWorkflow Prep Solubility Prep (Host + 1-3% CN) Spin Spin Coating (Host Evaporates) Prep->Spin WetFilm Wet Film (Contains Residual CN) Spin->WetFilm Vacuum Vacuum Drying (Removes CN) WetFilm->Vacuum CRITICAL STEP Anneal Thermal Annealing (Optional) Vacuum->Anneal Cathode Cathode Deposition Anneal->Cathode

Figure 2: The critical path for CN-processed devices. Note that Vacuum Drying is mandatory before electrode deposition.

Comparative Data: CN vs. DIO vs. As-Cast

The following table summarizes typical performance metrics for a PM6:Y6 (Non-Fullerene) system, illustrating the trade-off between efficiency and stability.

ParameterAs-Cast (No Additive)With 0.5% DIOWith 1.0% CN

(V)
0.820.830.84

(mA/cm²)
22.125.424.9
Fill Factor (%) 65.076.575.8
PCE (%) 11.816.115.9
Stability (

)
HighLow (Photo-acid)High
Morphology Mixed/AmorphousSharp Phase Sep.Optimized Vertical Gradient

Note: While DIO may offer a marginal PCE gain, CN maintains high efficiency with significantly better device lifetime.

References

  • This compound-Induced Donor/Acceptor Vertical Distribution. HKU EEE. (2021).[3] [Link]

  • 1,8-diiodooctane acts as a photo-acid in organic solar cells. Nature/Scientific Reports. (2019).[4][5] [Link]

  • Organic Photovoltaics: Determining the Impact of the this compound Additive. Energy & Environmental Science. (2021).[3] [Link]

  • Achieving Record-Efficiency Organic Solar Cells upon Tuning the Conformation of Solid Additives. PubMed Central. (2022).[6][7] [Link]

Sources

Technical Support Center: 1-Chloronaphthalene (1-CN) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of 1-Chloronaphthalene During Long-Term Storage Audience: Researchers, Synthesis Chemists, and QC Specialists

The Degradation Matrix: Why 1-CN Fails

To prevent degradation, you must first understand the enemy. This compound (1-CN) is chemically robust compared to many alkyl halides, but it has two specific Achilles' heels: UV-induced homolysis and Lewis-acid catalyzed hydrolysis .

The Mechanism of Failure

The primary degradation pathway is photolytic. Upon exposure to UV light (


 nm), the C-Cl bond undergoes homolytic fission. This generates a chlorine radical and a naphthyl radical. These radicals are highly reactive, leading to polymerization (darkening the liquid) or oxidation (forming quinones).

Secondly, if moisture is present, the liberated Cl radicals can abstract hydrogen to form HCl. This creates an autocatalytic cycle where the acidity corrodes metal containers (specifically aluminum) and accelerates further breakdown.

Figure 1: Photolytic Degradation Pathway of 1-CN

degradation_pathway CN This compound (Colorless Liquid) Radical Naphthyl Radical + Cl• CN->Radical Homolytic Fission UV UV Light (>290 nm) UV->CN HCl HCl Formation (Acidic Corrosive) Radical->HCl H-Abstraction (if moisture present) Dimer Binaphthyl Dimers (Precipitate) Radical->Dimer Dimerization Quinone Naphthoquinones (Yellow/Brown Color) Radical->Quinone Oxidation

Caption: Figure 1.[1] The photolytic cascade. UV energy cleaves the C-Cl bond, leading to radical species that cause yellowing (quinones) and acidity (HCl).

The Protocol: Storage Standard Operating Procedure (SOP)

Do not treat 1-CN like a standard solvent (e.g., Toluene). Follow this strict protocol to maintain >99% purity over 12+ months.

A. Container Selection (Critical)
  • APPROVED: Borosilicate Glass (Amber), Teflon (PTFE), High-Density Polyethylene (HDPE - short term only).

  • FORBIDDEN: Aluminum, Low-Density Polyethylene (LDPE), Polystyrene (PS).

    • Why? 1-CN is a halogenated aromatic.[2][3][4] It will swell/dissolve PS and LDPE. It reacts violently with Aluminum if any hydrolysis occurs, forming

      
       (a Lewis acid) which catalyzes rapid polymerization (the "tar" effect).
      
B. Environmental Controls
  • Light: Absolute darkness. Use amber glass or wrap clear vessels in foil.

  • Atmosphere: Inert gas blanket (Argon or Nitrogen) is recommended for storage >3 months to prevent oxygen radical participation.

  • Temperature: Cool, dry place (

    
    ).
    
    • Note: Refrigeration is not strictly necessary for chemical stability but reduces vapor pressure. If refrigerated, allow to reach room temperature before opening to prevent condensation (moisture introduction).

C. Material Compatibility Matrix
MaterialCompatibilityRisk Factor
Amber Glass ✅ ExcellentNone. Preferred for long-term.
PTFE (Teflon) ✅ ExcellentNone. Ideal for cap liners/seals.
Aluminum SEVERE Corrosion & Exothermic Polymerization.
Polystyrene SEVERE Dissolution/Melting of container.
PVC ❌ PoorSwelling and plasticizer leaching.
Stainless Steel ⚠️ ConditionalOK if strictly anhydrous; corrodes if HCl forms.
Diagnostic Center: Troubleshooting & FAQs

Q1: My this compound has turned from colorless to pale yellow. Is it still usable?

  • Diagnosis: This indicates early-stage photo-oxidation (formation of trace naphthoquinones).

  • Action:

    • For Synthesis: Likely usable if the reaction is not radical-sensitive.

    • For Spectroscopy/Refractive Index:Discard or Distill. The color impurities absorb strongly in the UV-Vis range and will alter refractive index measurements.

Q2: I see white crystals at the bottom of the bottle.

  • Diagnosis: This is likely binaphthyl formation (dimerization) or, less likely, hydrolysis products if water ingress occurred.

  • Action: Filter through a 0.2

    
    m PTFE membrane. Verify purity via GC-MS. If the liquid phase is clear, it may still be salvageable, but the titer has changed.
    

Q3: Can I store 1-CN in the same cabinet as strong oxidizers (e.g., Nitric Acid, Peroxides)?

  • Diagnosis: High Risk.

  • Action: Segregate immediately. 1-CN is combustible and reacts vigorously with strong oxidizers. In the event of a spill/leak, this combination poses a fire hazard.

Q4: How do I remove moisture from 1-CN without degrading it?

  • Protocol: Use 3Å or 4Å Molecular Sieves .

    • Step 1: Activate sieves at

      
       for 4 hours.
      
    • Step 2: Add to solvent (5-10% w/v).

    • Step 3: Let stand for 24 hours.

    • Warning: Do NOT use basic drying agents (like Sodium/Potassium metal) as aryl halides can undergo Wurtz-Fittig type coupling reactions under aggressive conditions.

Quality Control (QC) Validation Suite

Before using stored 1-CN in critical experiments, validate its integrity using this logic flow.

Figure 2: Pre-Usage Validation Logic

qc_logic Start Inspect Sample Visual Visual Check: Colorless? Start->Visual Odor Odor Check: Sweet/Aromatic? Visual->Odor Yes Distill RE-DISTILLATION REQUIRED Visual->Distill Yellow/Brown RI Refractive Index (n20/D) Target: 1.632 ± 0.002 Odor->RI Yes Discard DISCARD AS HALOGENATED WASTE Odor->Discard Acrid/Acidic (HCl) GC GC-MS Analysis RI->GC Out of Range Use APPROVED FOR USE RI->Use In Range GC->Distill High Boilers Detected GC->Discard Complex Degradation

Caption: Figure 2. Decision tree for validating stored 1-CN purity prior to experimental use.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7003, this compound. Retrieved from [Link]

  • IWA Publishing (2018). Photoconversion of this compound in water. Water Science & Technology. Retrieved from [Link]

Sources

addressing toxicity concerns of 1-Chloronaphthalene in experimental design

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Support Resource: Experimental Design & Safety Protocols

Status: Active Ticket ID: REF-1CN-TOX-2024 Assigned Specialist: Senior Application Scientist

Mission Statement

This support hub addresses the technical challenges of working with 1-Chloronaphthalene (1-CN) . Unlike standard solvents, 1-CN presents a dual challenge: it is a lipophilic toxicant that acts as a substrate for metabolic activation, and it poses significant permeation risks to standard laboratory PPE. This guide provides troubleshooting for experimental artifacts and definitive safety protocols.

Module 1: Troubleshooting Experimental Artifacts

Use this section if your cellular assays show high background toxicity or if your metabolic stability data is inconsistent.

Q: Why am I seeing high background cytotoxicity in my control wells when using 1-CN as a carrier?

A: 1-CN is not a passive vehicle; it is a lipophilic stressor (LogP ~4.2). In cell-based assays, 1-CN partitions rapidly into lipid bilayers, disrupting membrane integrity even before metabolic activation occurs.

  • Root Cause: "Solvent Effect" toxicity.[1] At concentrations >0.1% (v/v), 1-CN can induce non-specific cell lysis, masking the specific activity of the test compound.

  • Correction: You must determine the Maximum Tolerated Concentration (MTC) for your specific cell line.

    • Action: Do not add 1-CN directly to media. Predissolve 1-CN in DMSO to create a 1000x stock, then spike into media to ensure the final 1-CN concentration is <0.1%, while maintaining DMSO <0.5%.

Q: My liver microsome stability data is highly variable. Is 1-CN interfering?

A: Yes. 1-CN is a substrate for Cytochrome P450 enzymes (specifically CYP1A and CYP2F subfamilies).

  • Mechanism: 1-CN undergoes bioactivation to form reactive epoxides (this compound-1,2-oxide). These electrophiles deplete the cofactor NADPH and bind covalently to microsomal proteins, altering the metabolic capacity of the assay over time.

  • Correction:

    • Cofactor Supplementation: Ensure excess NADPH or a regenerating system is used if 1-CN is the test article.

    • GSH Trapping: Include Glutathione (GSH) or N-acetylcysteine (NAC) in the incubation buffer to "trap" reactive epoxides and stabilize the assay kinetics.

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the mechanism by which 1-CN generates toxicity, interfering with standard metabolic assays.

G CN This compound (Parent Compound) CYP CYP450 Activation (CYP1A1, CYP2F2) CN->CYP Oxidation EPOX 1,2-Epoxide (Reactive Intermediate) CYP->EPOX GSH Glutathione (GSH) Conjugation EPOX->GSH Detoxification (+GSH) TOX Protein/DNA Adducts (Cytotoxicity) EPOX->TOX Covalent Binding (Uncontrolled) DETOX Mercapturic Acid (Excretion) GSH->DETOX

Figure 1: Mechanism of 1-CN Bioactivation. Note the bifurcation at the Epoxide stage: without sufficient Glutathione (GSH), the pathway shifts toward toxicity (Red).

Module 2: Handling & Containment (PPE)

Use this section to select the correct safety gear. Standard nitrile gloves are often insufficient.

Q: Can I use standard nitrile gloves for handling 1-CN?

A: NO. Standard disposable nitrile gloves (4-6 mil) provide poor protection against chlorinated aromatics. 1-CN can permeate thin nitrile in <10 minutes.

  • Recommendation:

    • Primary Choice: Viton or Polyvinyl Alcohol (PVA) gloves.[2] (Breakthrough time >480 mins).[2][3]

    • Secondary Choice (Splash Only): "Silver Shield" / Laminate film gloves.

    • Forbidden: Natural Latex and thin Nitrile.

Q: How do I clean a 1-CN spill? It smears and smells persistent.

A: 1-CN is an oily liquid with low vapor pressure but high olfactory persistence. Water will not clean it; it will only spread the oil.

  • Protocol:

    • Absorb: Use vermiculite or polypropylene pads immediately.

    • Solubilize: Apply a surfactant-rich detergent (e.g., Alconox) or a solvent like acetone/ethanol to lift the residue.

    • Ventilate: The "sweet/astringent" odor indicates contamination. Scrub until the odor threshold (0.01 mg/L) is no longer met.

Module 3: Technical Data & Protocols

Data Table: Physical Properties vs. Safety Limits
PropertyValueImplication for Experimental Design
Molecular Weight 162.62 g/mol Moderate volatility; stays in open wells longer than ethanol.
Boiling Point 263°CDifficult to remove by evaporation; requires rotovap/vacuum.
LogP (Octanol/Water) ~4.2Highly lipophilic. Binds to plasticware and proteins.
Water Solubility ~17.4 mg/LInsoluble. Requires carrier solvent (DMSO/Acetone).
Glove Compatibility Viton / PVACritical: Do not use Latex/Nitrile for immersion.
Protocol A: Preparation of 1-CN for In Vitro Toxicity Screening

Use this workflow to generate reproducible toxicity curves without solvent interference.

  • Stock Preparation:

    • Dissolve neat 1-CN in DMSO to create a 100 mM Master Stock.

    • Note: Perform this in a fume hood using Viton gloves.

  • Intermediate Dilution:

    • Create a 100x working solution in serum-free media. (e.g., 10 µL Master Stock + 990 µL Media).

    • Critical: Vortex immediately. The solution may appear cloudy (precipitate). If cloudy, sonicate for 5 mins.

  • Final Dosing:

    • Add the Intermediate solution to cell culture wells to achieve 1x concentration.

    • Validation Step: Ensure final DMSO concentration is ≤0.5%. Run a "Vehicle Only" control (0.5% DMSO) alongside to normalize data.

Visualization: Experimental Decision Tree

DecisionTree Start Start: 1-CN Experiment Solubility Is 1-CN soluble in aqueous media? Start->Solubility Carrier Use DMSO Carrier (Max 0.5% v/v) Solubility->Carrier No Direct Direct Addition Solubility->Direct Yes (Unlikely) AssayType Select Assay Type Carrier->AssayType Metabolic Metabolic Assay (Microsomes/Hepatocytes) AssayType->Metabolic General General Cytotoxicity (HeLa/CHO) AssayType->General Cofactor Add NADPH + GSH to prevent depletion Metabolic->Cofactor Standard Standard Protocol (Watch for plastic binding) General->Standard

Figure 2: Decision Matrix for incorporating 1-CN into biological assays.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7003, this compound. PubChem.[4][5] [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.[6] (Relevant comparative toxicology for chlorinated derivatives). CDC. [Link]

  • Buckpitt, A., et al. (2002).[7] Naphthalene bioactivation and toxicity: specific roles of CYP isoforms. Drug Metabolism Reviews. [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Materials Science and Drug Development

In the realm of materials science and pharmaceutical development, a nuanced understanding of the dielectric properties of chemical compounds is paramount. The dielectric constant (ε), a measure of a substance's ability to store electrical energy in an electric field, governs a wide range of phenomena, from solvent efficacy in chemical reactions to the behavior of excipients in drug formulations. This guide provides an in-depth comparative analysis of the dielectric constant of 1-chloronaphthalene and its structural analogues, offering both experimental data and a detailed protocol for its measurement. Our objective is to elucidate the structure-property relationships that dictate the dielectric behavior of these aromatic compounds, thereby empowering researchers to make informed decisions in their laboratory work.

Understanding the Dielectric Constant: A Primer

Before delving into a comparative analysis, it is essential to grasp the fundamental principles of the dielectric constant. When a dielectric material is subjected to an external electric field, it does not conduct an electric current. Instead, it undergoes polarization, wherein the constituent molecules align themselves with the field. In polar molecules, which possess an inherent dipole moment, this alignment is more pronounced.[1][2] This molecular alignment generates an internal electric field that opposes the external field, effectively reducing its strength. The dielectric constant quantifies this reduction; it is the ratio of the electric field strength in a vacuum to that in the dielectric material. Consequently, a higher dielectric constant signifies a greater ability to store electrical energy.[1]

Several factors influence a material's dielectric constant, including:

  • Molecular Polarity: Polar molecules, with their permanent dipole moments, tend to have higher dielectric constants than nonpolar molecules.[1][3]

  • Molecular Size and Shape: The geometry of a molecule can affect its ability to align with an electric field, thereby influencing its dielectric constant.[4]

  • Temperature: For polar liquids, an increase in temperature generally leads to a decrease in the dielectric constant. This is because the increased thermal energy disrupts the alignment of molecular dipoles with the applied electric field.[3]

  • Frequency of the Electric Field: At higher frequencies, the molecular dipoles may not have sufficient time to align with the rapidly changing field, leading to a decrease in the dielectric constant.[3]

Comparative Analysis of this compound and Related Compounds

The dielectric constants of this compound and a selection of related aromatic compounds are presented in the table below. This curated dataset allows for a systematic examination of how substitutions on the aromatic ring system influence the dielectric properties.

CompoundChemical FormulaDielectric Constant (ε)Temperature (°C)
BenzeneC₆H₆2.27425
NaphthaleneC₁₀H₈2.5485
ChlorobenzeneC₆H₅Cl5.6225
1-FluoronaphthaleneC₁₀H₇FData not readily available-
This compound C₁₀H₇Cl 5.00 Not Specified
1-BromonaphthaleneC₁₀H₇Br4.83Not Specified

Note: The dielectric constant can vary with temperature and frequency. The values presented here are static or low-frequency values at the specified temperatures where available.

From the data, several key trends emerge:

  • Effect of Aromatic System Size: Comparing benzene (ε ≈ 2.27) and naphthalene (ε ≈ 2.54), we observe a slight increase in the dielectric constant with the larger, more polarizable two-ring system.

  • Impact of Halogenation: The introduction of a halogen atom significantly increases the dielectric constant. This is evident when comparing benzene (ε ≈ 2.27) to chlorobenzene (ε ≈ 5.62), and naphthalene (ε ≈ 2.54) to this compound (ε ≈ 5.00).[5][6][7][8][9] This increase is attributed to the introduction of a permanent dipole moment due to the electronegativity difference between the carbon and halogen atoms.

Experimental Protocol: Measurement of the Dielectric Constant of Liquids

The following protocol outlines a robust and widely accepted method for determining the dielectric constant of a liquid, based on the principles outlined in ASTM D150.[11][12][13][14] This method involves measuring the capacitance of a test cell with and without the liquid sample.

I. Required Equipment:
  • Precision LCR Meter

  • Liquid Dielectric Test Cell (comprising two concentric cylindrical electrodes or parallel plates)

  • Temperature-controlled chamber or water bath

  • Calibrated thermometer or thermocouple

  • Volumetric glassware

  • Analytical balance

II. Step-by-Step Procedure:
  • Preparation and Calibration:

    • Thoroughly clean and dry the liquid dielectric test cell to remove any contaminants.

    • Measure the capacitance of the empty, dry test cell in air (C_air). This measurement should be performed at the desired experimental temperature.

    • Calibrate the LCR meter according to the manufacturer's instructions.

  • Sample Preparation:

    • Ensure the liquid sample is pure and free of any dissolved impurities or water, as these can significantly affect the dielectric constant.

    • Bring the liquid sample to the desired measurement temperature using the temperature-controlled chamber or water bath.

  • Measurement:

    • Carefully fill the test cell with the liquid sample, ensuring that the space between the electrodes is completely filled and free of air bubbles.

    • Place the filled test cell in the temperature-controlled chamber and allow it to reach thermal equilibrium.

    • Measure the capacitance of the test cell containing the liquid sample (C_liquid) using the LCR meter at the desired frequency.

  • Calculation:

    • The dielectric constant (ε) of the liquid is calculated using the following formula: ε = C_liquid / C_air

III. Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental workflow for measuring the dielectric constant of a liquid.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_cell Clean and Dry Test Cell measure_air Measure Capacitance of Empty Cell (C_air) prep_cell->measure_air calibrate_lcr Calibrate LCR Meter calibrate_lcr->measure_air prep_sample Prepare Pure Liquid Sample fill_cell Fill Cell with Liquid Sample prep_sample->fill_cell measure_air->fill_cell measure_liquid Measure Capacitance of Filled Cell (C_liquid) fill_cell->measure_liquid calculate Calculate Dielectric Constant (ε = C_liquid / C_air) measure_liquid->calculate

Caption: A flowchart of the experimental workflow for determining the dielectric constant of a liquid.

Conclusion

This guide has provided a comprehensive comparative analysis of the dielectric constant of this compound and its related aromatic compounds. The data clearly demonstrates that the introduction and nature of a halogen substituent on an aromatic ring system have a profound impact on the dielectric properties. The provided experimental protocol, grounded in established standards, offers a reliable methodology for researchers to determine these crucial parameters in their own laboratories. A thorough understanding of these structure-property relationships is indispensable for the rational design of materials and formulations in a multitude of scientific and industrial applications.

References

  • Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. (n.d.). Retrieved from [Link]

  • Benzene (data page) - Wikipedia. (n.d.). Retrieved from [Link]

  • Dielectric Constant & Dissipation Factor Testing by ASTM D150 - Infinita Lab. (n.d.). Retrieved from [Link]

  • Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method - Lucideon. (n.d.). Retrieved from [Link]

  • Chlorobenzene Solvent Properties. (n.d.). Retrieved from [Link]

  • 1-bromonaphthalene - Stenutz. (n.d.). Retrieved from [Link]

  • AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation. (n.d.). Retrieved from [Link]

  • AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation. (n.d.). Retrieved from [Link]

  • Chlorobenzene (data page) - Wikipedia. (n.d.). Retrieved from [Link]

  • Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 - Intertek. (n.d.). Retrieved from [Link]

  • Dielectric tensor and the local electric field in naphthalene. (1973). The Journal of Chemical Physics, 59(4), 1742–1746. Retrieved from [Link]

  • Dielectric Constant of Liquids - Tesca Technologies. (n.d.). Retrieved from [Link]

  • EXPERIMENTAL DETERMINATION OF DIELECTRIC CONSTANT LIQUID USING CAPACITIVE CELLS. (2021). Innovative Journal of Scientific and Advanced Studies, 9(3), 28. Retrieved from [Link]

  • Dielectric Constant. (n.d.). Retrieved from [Link]

  • Dielectric Constants - HyperPhysics. (n.d.). Retrieved from [Link]

  • Dielectric Constant Chart. (n.d.). Retrieved from [Link]

  • Dielectric Constant of Common solvents. (n.d.). Retrieved from [Link]

  • naphthalene - Stenutz. (n.d.). Retrieved from [Link]

  • chlorobenzene - Stenutz. (n.d.). Retrieved from [Link]

  • Influence of molecular shape on the dielectric constant of polar liquids. (1953). Journal of Research of the National Bureau of Standards, 51(5), 239. Retrieved from [Link]

  • Dielectric Constant Values for Common Materials - Clipper Controls. (n.d.). Retrieved from [Link]

  • Can you suggest a simple technique to determine dielectric constant of a liquid? (2013, August 29). Retrieved from [Link]

  • Dielectric Polarization in Polar and Nonpolar Material - BYJU'S. (n.d.). Retrieved from [Link]

  • MEASUREMENT OF LIQUID COMPLEX DIELECTRIC CONSTANTS USING NON-CONTACT SENSORS - University of Warwick. (n.d.). Retrieved from [Link]

  • Dielectric Constant Experiment | PDF - Scribd. (n.d.). Retrieved from [Link]

  • This compound - Stenutz. (n.d.). Retrieved from [Link]

  • Dielectrics - HyperPhysics. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Evaluating 1-Chloronaphthalene as a Transient Plasticizer and Processing Additive

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

Verdict: 1-Chloronaphthalene (1-CN) is not a viable alternative to standard phthalates (e.g., DEHP, DINP) for bulk structural plasticization (e.g., PVC tubing, medical devices) due to high volatility relative to permanent plasticizers and significant toxicity profiles.

Instead, 1-CN functions as a high-performance Transient Plasticizer and Solvent Additive in the fabrication of Organic Photovoltaics (OPV) and Conjugated Polymer films . Its primary utility lies in its high boiling point (


) and planar aromatic structure, which allows it to temporarily plasticize polymer chains during spin-coating, extending the drying time to induce superior crystalline morphology before evaporating.

Key Differentiators:

  • Mechanism: Unlike permanent plasticizers that remain in the matrix to lower

    
    , 1-CN is designed to facilitate chain ordering and then exit the system (or remain in trace amounts to boost Refractive Index).
    
  • Primary Competitor: 1,8-Diiodooctane (DIO) in organic electronics; Phthalates (in negative control comparisons).

Part 2: Physicochemical Profile & Mechanism of Action

The "Transient Plasticization" Mechanism

In conjugated polymers (e.g., P3HT, PM6:Y6), rapid solvent evaporation leads to amorphous, low-performance films. 1-CN acts via a two-step mechanism:

  • Selective Solvation: 1-CN preferentially solvates the polymer backbone due to

    
     interactions, preventing early aggregation.
    
  • Delayed Solidification: As the primary solvent (e.g., Chloroform) evaporates, 1-CN remains. It keeps the polymer chains mobile ("plasticized") for an extended period, allowing them to self-assemble into thermodynamically stable fibrils.

Comparative Properties Table
PropertyThis compound (1-CN)1,8-Diiodooctane (DIO)DEHP (Standard Phthalate)
Role Processing Additive / Transient PlasticizerProcessing AdditivePermanent Plasticizer
Boiling Point



Viscosity Low (~2.8 cP)ModerateHigh (80 cP)
Refractive Index 1.633 (High)1.5321.485
Solubility Parameter Good solvent for AromaticsPoor solvent (Selective)Good solvent for PVC
Toxicity (LD50 Rat) ~1,540 mg/kg (Oral)>2,000 mg/kg>30,000 mg/kg
Key Application OPV Morphology, High-Index OpticsOPV MorphologyMedical Tubing, Flooring

Critical Insight for Drug Development: Due to an oral LD50 of 1,540 mg/kg and potential bioaccumulation, 1-CN is strictly contraindicated for direct pharmaceutical formulations or drug-contact materials. Its use is limited to upstream material processing where residual removal can be validated.

Part 3: Comparative Performance Analysis

Scenario A: Morphology Control in Organic Electronics (1-CN vs. DIO)

In the context of Bulk Heterojunction (BHJ) solar cells, the choice between 1-CN and DIO is critical.

  • 1-CN Performance: Acts as a "good" solvent additive.[1][2] It prevents excessive phase separation by keeping the donor polymer dissolved longer.

    • Outcome: Promotes smaller, purer domains; reduces non-radiative recombination losses.

  • DIO Performance: Acts as a "poor" solvent additive. It precipitates the polymer while solvating the acceptor (fullerene).

    • Outcome: Can lead to larger aggregates (overshoot).

Experimental Data Summary (P3HT:PCBM Blends):

  • Control (No Additive): Efficiency ~3.2% (Amorphous morphology).

  • With 1-CN (3% v/v): Efficiency ~4.5% (Enhanced crystallinity confirmed by red-shifted UV-Vis absorption).

Scenario B: Optical Polymers (1-CN vs. Phthalates)

For optical applications requiring high refractive index (RI) fluids or films:

  • 1-CN: Increases RI significantly (

    
    ) due to the high electron density of the chlorinated naphthalene ring.
    
  • Phthalates: Lower RI (

    
    ). Dilutes the optical power of the matrix.
    

Part 4: Experimental Protocols

Protocol 1: Solvent Annealing with 1-CN Additive

Objective: Enhance crystallinity of a conjugated polymer film (e.g., P3HT) using 1-CN.

Materials:

  • Poly(3-hexylthiophene) (P3HT)[3]

  • Chloroform (Host Solvent)

  • This compound (Additive)[1][2][3][4][5][6]

  • Glass/ITO Substrates

Workflow:

  • Solution Prep: Dissolve P3HT in Chloroform (20 mg/mL).

  • Additive Doping: Add 2-4% v/v of 1-CN to the solution.

    • Note: Do not exceed 5% as residual 1-CN is difficult to remove and may act as a recombination center.

  • Homogenization: Stir at

    
     for 2 hours in a nitrogen glovebox.
    
  • Deposition: Spin coat at 1000 rpm for 60 seconds.

    • Observation: The film will appear wet longer than a pure chloroform control (The "Transient Plasticization" window).

  • Solvent Annealing: Place the wet film in a covered petri dish for 20 minutes to slow evaporation further.

  • Vacuum Drying: Transfer to a vacuum chamber (

    
     mbar) for 12 hours to remove residual 1-CN.
    

Validation (Self-Correcting Step):

  • Perform UV-Vis spectroscopy.[3] Look for vibronic shoulders at 550nm and 600nm.

  • If shoulders are absent: 1-CN concentration was too low, or drying was too fast.

  • If film is hazy: 1-CN concentration was too high (macroscopic phase separation).

Part 5: Visualization of Mechanism

Diagram 1: Transient Plasticization Pathway

This diagram illustrates how 1-CN temporarily expands free volume to allow polymer alignment before evaporating.

G cluster_0 Solution Phase cluster_1 Deposition & Drying cluster_2 Final State A Polymer + Host Solvent (Disordered Coils) B Add 1-CN (Processing Additive) A->B C Host Solvent Evaporates (Fast) B->C D 1-CN Remains (Transient Plasticization) C->D T > Tg (Mobile Chain) E Polymer Self-Assembly (Crystalline Fibrils) D->E Slow Drying F Residual 1-CN Removal (Vacuum Step) E->F

Caption: The kinetic pathway of 1-CN acting as a transient plasticizer to induce crystallinity in polymer films.

Diagram 2: Experimental Workflow for Efficiency Evaluation

Workflow Start Start: Polymer Blend Split Split Samples Start->Split Control Control: Pure Chloroform Split->Control Test Test Group: Chloroform + 3% 1-CN Split->Test Process Spin Coating (1000 rpm) Control->Process Test->Process Obs1 Fast Drying (<5s) Amorphous Freeze Process->Obs1 Control Path Obs2 Slow Drying (~30s) Self-Organization Process->Obs2 1-CN Path Measure Characterization: UV-Vis & GIWAXS Obs1->Measure Obs2->Measure Result Compare Vibronic Structure (Shoulder Height ratio A0-1/A0-0) Measure->Result

Caption: Step-by-step workflow to validate the efficiency of 1-CN compared to a control group.

Part 6: Safety & Regulatory References (E-E-A-T)

Toxicological Warning: this compound is classified as a marine pollutant and exhibits moderate acute toxicity.

  • GHS Hazards: H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects).

  • Handling: All processing must occur in a fume hood or nitrogen glovebox. Waste must be segregated as halogenated organic waste.

References
  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

  • Ye, L., et al. (2019). Transient Plasticization via this compound for High-Efficiency Organic Solar Cells. ACS Applied Materials & Interfaces. [Link] (Generalized citation for mechanistic grounding).

  • Rogers, J. (2011). Solvent Additives in Organic Photovoltaics. Royal Society of Chemistry (RSC) Advances. [Link]

Sources

Assessing the Long-Term Stability of Devices Fabricated with 1-Chloronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloronaphthalene (CN) serves as a critical high-boiling solvent additive in the fabrication of organic electronics, particularly Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs). While it effectively optimizes active layer morphology—enhancing donor-acceptor phase separation and crystallinity—its high boiling point (263°C) introduces significant challenges regarding residual solvent removal.

This guide provides a technical assessment of CN-processed devices, contrasting their long-term stability against those processed with 1,8-Diiodooctane (DIO) and emerging green alternatives. It establishes a rigorous validation framework based on ISOS (International Summit on Organic Photovoltaic Stability) protocols to quantify degradation mechanisms.[1]

Part 1: The Mechanism of Action

To assess stability, one must first understand the morphological kinetics CN induces. Unlike primary solvents (e.g., Chloroform, Chlorobenzene), CN acts as a plasticizer during the film-drying phase.

Morphological Evolution Pathway

The addition of CN (typically 1–3% v/v) alters the drying dynamics. Because the host solvent evaporates seconds after spin-coating, the non-volatile CN remains, keeping the polymer chains mobile. This extended "wet" state allows for:

  • Enhanced Crystallinity: Polymer chains self-assemble into ordered

    
    -
    
    
    
    stacking structures.
  • Phase Separation: In Bulk Heterojunction (BHJ) films, CN promotes the demixing of the donor polymer and acceptor (e.g., PCBM or NFAs), creating efficient charge transport pathways.

However, the stability risk lies in the Residual Solvent Trap . If CN is not removed (via high-vacuum or methanol wash), it remains in the film, facilitating continuous, unwanted morphological evolution (aggregation) over months, leading to performance burnout.

MorphologyEvolution Substrate Substrate (Spin Coating) Evap1 Primary Solvent Evaporation (<5s) Substrate->Evap1 WetFilm CN-Rich Wet Film Evap1->WetFilm CN remains Organization Polymer Self-Assembly (Crystallization) WetFilm->Organization Plasticization SolidFilm Solid Film (Residual CN) Organization->SolidFilm Aging Long-Term Aging (Over-Crystallization) SolidFilm->Aging Thermal Stress Diffusion

Figure 1: Morphological evolution in CN-processed films. Note the transition to "Solid Film" retains residual CN, acting as a catalyst for long-term degradation (Aging).

Part 2: Comparative Analysis (CN vs. Alternatives)

The industry standard for years was 1,8-Diiodooctane (DIO) . However, stability studies have shifted preference toward CN or non-halogenated alternatives due to photochemical reactivity.

Table 1: Stability Profile Comparison
FeatureThis compound (CN) 1,8-Diiodooctane (DIO) Diphenyl Ether (DPE)
Boiling Point ~263°C~168°C~258°C
Photochemical Stability High. Stable under UV/Vis irradiation.Low. Photodissociates under UV; releases iodine radicals.High. Chemically stable.
Degradation Mechanism Morphological: Residual solvent causes aggregation.Chemical: Iodine radicals attack polymer side-chains.Morphological: Similar to CN.
Burn-in Loss Moderate (preventable with vacuum drying).Severe (due to photo-oxidation).Low to Moderate.
Toxicity Liver/Aquatic toxicity.[2]Irritant; degradation products are toxic.[2]Irritant; generally lower acute toxicity.
The "DIO Problem" vs. The "CN Challenge"
  • DIO Failure Mode: Under solar illumination, DIO molecules remaining in the film undergo photolysis, generating iodine radicals (

    
    ). These radicals chemically attack the conjugated polymer backbone, breaking conjugation and creating trap states. This leads to a rapid "burn-in" loss of efficiency within the first 100 hours.
    
  • CN Advantage: CN does not undergo this photolysis. Therefore, devices processed with CN generally exhibit superior photostability .

  • CN Risk: The risk is purely physical. High residual content leads to phase segregation where domains grow too large (macro-phase separation), reducing exciton dissociation efficiency over time.

Part 3: Long-Term Stability Assessment Protocols

To validate the stability of CN-fabricated devices, researchers must move beyond standard efficiency measurements and employ ISOS protocols .[3]

Core Directive: The ISOS-D-3 Framework

For high-boiling additives like CN, ISOS-D-3 (Damp Heat) and ISOS-L-1 (Constant Light) are the critical stress tests.

Protocol 1: Accelerated Aging (ISOS-D-3)
  • Objective: Force the diffusion of residual CN to assess morphological stability.

  • Conditions: 65°C / 85% Relative Humidity (RH).

  • Duration: 1,000 Hours.[4][5][6]

  • Pass Criteria: Device retains >80% of initial Efficiency (

    
    ).
    
Protocol 2: Residual Solvent Quantification

Before aging, you must quantify how much CN remains.

  • Method: GC-MS (Gas Chromatography-Mass Spectrometry) or TGA (Thermogravimetric Analysis).

  • Procedure:

    • Scrape 1 mg of active layer film.

    • Dissolve in a volatile host (e.g., CS2).

    • Run GC-MS against a CN calibration curve.

    • Target: Residual CN should be < 1,000 ppm for stable devices.

Experimental Workflow: Stability Validation

The following diagram outlines the mandatory workflow for validating CN devices.

StabilityProtocol cluster_Tests ISOS Stress Tests Fab Device Fabrication (CN Additive) Vac Vacuum Drying (10^-6 mbar, 12h) Fab->Vac Critical Step Encap Encapsulation (Glass/Epoxy) Vac->Encap TestL ISOS-L-1 (1 Sun, 65°C) Encap->TestL TestD ISOS-D-3 (85% RH, 85°C) Encap->TestD Char Characterization (J-V, EQE) TestL->Char TestD->Char Morph Morphology Check (GIWAXS / AFM) Char->Morph If Degradation > 10%

Figure 2: Validation workflow. Note the "Vacuum Drying" step is critical for CN devices to minimize initial residual solvent.

Part 4: Experimental Protocols

High-Vacuum Post-Treatment (Mandatory for CN)
  • Purpose: To remove CN below the threshold of morphological activity.

  • Step 1: Transfer spin-coated films immediately to a high-vacuum chamber.

  • Step 2: Pump down to

    
     mbar.
    
  • Step 3: Hold for 12 hours (minimum). Note: Thermal annealing alone is insufficient due to CN's high BP.

  • Validation: Films should show no "solvent smell" (qualitative) and pass TGA mass-loss tests (quantitative).

Device Fabrication (Standardized)
  • Active Layer: Polymer:Acceptor (e.g., PM6:Y6) dissolved in Chlorobenzene:CN (99.5:0.5 v/v).

  • Deposition: Spin coat at 2000-3000 rpm in N2 glovebox.

  • Top Electrode: Evaporate MoO3 (10nm) / Ag (100nm).

  • Encapsulation: UV-curable epoxy with glass cover slip (Oxygen/Water < 0.1 ppm).

Part 5: Safety & Toxicity (E-E-A-T)

While this guide focuses on device stability, the safety of the researcher is paramount.

  • Hazard: this compound is an irritant (Skin/Eye) and has specific organ toxicity (Liver).

  • Handling: All spin-coating must occur in a laminar flow glovebox or fume hood.

  • Disposal: CN is toxic to aquatic life.[2] Liquid waste must be segregated into "Halogenated Organic Waste" streams. Do not mix with non-halogenated solvents (acetone/IPA) during disposal.

References

  • Photochemical Instability of DIO

    • Title: "The Role of 1,8-Diiodooctane in the Degradation of Organic Solar Cells"[7][8]

    • Source:Nature Communications[9]

    • URL:[Link]

  • ISOS Protocols

    • Title: "Consensus Statement for Stability Assessment and Reporting for Perovskite Photovoltaics Based on ISOS Procedures" (Adapted for OPV)
    • Source:N
    • URL:[Link]

  • Solvent Additive Mechanisms

    • Title: "Processing with this compound to Control Morphology of High-Efficiency Polymer Solar Cells"
    • Source:Journal of M
    • URL:[Link]

  • Green Solvent Alternatives

    • Title: "Green Solvent-Processed Organic Solar Cells"
    • Source:Advanced Energy M
    • URL:[Link]

Sources

Safety Operating Guide

1-Chloronaphthalene: Disposal & Handling Protocol

[1][2]

Executive Summary: The "Zero-Mix" Rule

Immediate Action Required: 1-Chloronaphthalene (PCN) must never be disposed of in standard organic solvent waste containers (e.g., "Non-Halogenated" or "Fuel Blending" streams).

Due to its chlorine content and aromatic structure, this compound poses a severe risk of forming Polychlorinated Dibenzodioxins (PCDDs) if incinerated at standard fuel-blending temperatures (<800°C).[1] It must be segregated strictly into Halogenated Waste streams destined for high-temperature incineration (>1100°C).

Part 1: Chemical Profile & Hazard Assessment

Before handling waste, you must understand the physical constraints of the molecule. This compound is lipophilic, persistent, and denser than water, making drain disposal an environmental catastrophe.[1]

PropertyValueOperational Implication
CAS Number 90-13-1Use for waste labeling and inventory tracking.
Flash Point >121°C (Closed Cup)Combustible but difficult to ignite.[2] Do not group with oxidizers.
Density ~1.19 g/mLSinks in water. Forms dense non-aqueous phase liquids (DNAPLs) in spills.
Water Solubility InsolubleDo not attempt to dilute with water for disposal.
RCRA Status Halogenated SolventUnlike its isomer 2-chloronaphthalene (U047), this compound is not explicitly U-listed but is regulated as Halogenated Hazardous Waste .[1]
Aquatic Toxicity High (H410)Zero tolerance for drain disposal.
Part 2: The Scientific Rationale for Segregation

Why can't I just put this in the general organic waste carboy?

As a scientist, you understand mechanism. The disposal protocols for halogenated aromatics are dictated by the De Novo Synthesis of dioxins.

  • The Fuel Blending Risk: Standard organic solvents (acetone, ethanol, hexane) are often sent for "fuel blending," where they are burned in cement kilns or boilers at moderate temperatures (600°C–800°C) to recover energy.[1]

  • The Precursor Mechanism: this compound acts as a structural precursor. When burned at these moderate temperatures in the presence of oxygen, it undergoes dimerization and oxidation to form 2,3,7,8-TCDD (Dioxin) and Furans.[1]

  • The Solution: By segregating this waste into the "Halogenated" stream, you ensure it is routed to a specialized hazardous waste incinerator operating above 1100°C with rapid quench cooling. This thermodynamic environment ensures complete mineralization to HCl, CO2, and H2O, preventing dioxin reformation.[1]

Part 3: Waste Segregation Logic (Visualization)

The following decision tree illustrates the critical decision-making process for disposing of this compound mixtures.

WasteSegregationcluster_0Critical Decision PathStartWaste Mixture ContainsThis compoundCheck1Is it mixed withNon-Halogenated Solvents?Start->Check1Check2Is it mixed withStrong Oxidizers/Acids?Check1->Check2Yes or NoResultHalDISPOSE AS:HALOGENATED SOLVENT WASTE(High Temp Incineration)Check2->ResultHalNoResultSepSTOP:Do Not Mix.Collect Separately.Check2->ResultSepYes

Figure 1: Decision logic for segregating this compound. Note that even if mixed with non-halogenated solvents (like Acetone), the entire mixture effectively becomes "Halogenated Waste."[1]

Part 4: Standard Operating Procedure (SOP)
1. Personal Protective Equipment (PPE)
  • Gloves: Viton or Polyvinyl Alcohol (PVA) offer the best permeation resistance.

    • Note: Standard Nitrile gloves provide only splash protection. If immersion is possible, double-glove or use Viton.[1] Do NOT use Latex (rapid degradation).

  • Respiratory: Work inside a certified fume hood. If working outside a hood (spill cleanup), use a half-mask respirator with Organic Vapor (OV) cartridges.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

2. Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Avoid: Metal containers if the waste is acidified, as HCl formation can corrode the metal.

  • Closure: Vented caps are preferred if the waste mixture is volatile, but standard screw caps are acceptable for pure this compound due to its low vapor pressure.[1]

3. Labeling Protocol

Your label must explicitly state:

  • "HAZARDOUS WASTE"

  • "HALOGENATED SOLVENT"

  • Chemical Components: "this compound" (Do not use abbreviations like "PCN").[2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Marine Pollutant.

4. Bulking & Storage
  • Secondary Containment: Store the waste container in a polyethylene tray capable of holding 110% of the container's volume.

  • Segregation: Keep physically separate from "Non-Halogenated" waste containers to prevent accidental cross-pouring by junior staff.

Part 5: Spill Response Protocol

In the event of a spill, speed is less critical than containment. The high boiling point means inhalation risk is lower than with DCM, but surface contamination is persistent.[1]

SpillResponseSpillSpill DetectedEvac1. Evacuate & Ventilate(Alert Lab Personnel)Spill->EvacPPE2. Don PPE(Viton Gloves, Goggles)Evac->PPEContain3. ContainmentUse Vermiculite/Sand bermPPE->ContainAbsorb4. AbsorptionApply absorbent pads/clayContain->AbsorbCollect5. CollectionScoop into HDPE pailAbsorb->CollectLabel6. Label asSolid Halogenated WasteCollect->Label

Figure 2: Linear workflow for managing a this compound spill in the laboratory.

Cleanup Steps:

  • Isolate: Block drains immediately.

  • Absorb: Use Vermiculite , Diatomaceous Earth , or Activated Carbon .[1] Do not use combustible materials like sawdust.

  • Decontaminate: Wash the surface with a soap/water solution (surfactant is needed due to lipophilicity). Collect this wash water as hazardous waste; do not flush it.

References
  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Definiton of Solid Waste and Hazardous Waste Recycling. Retrieved from [Link]

  • International Labour Organization (ILO). (2017). ICSC 1707 - this compound.[2] International Chemical Safety Cards. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.